Ethyl 3,5-dinitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQREHJPMPCXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210801 | |
| Record name | Ethyl 3,5-dinitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-71-3 | |
| Record name | Benzoic acid, 3,5-dinitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,5-dinitrobenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,5-dinitrobenzoate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3,5-dinitrobenzoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dinitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.601 | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,5-dinitrobenzoate (B1224709), covering its chemical and physical properties, synthesis, analytical methods, and known applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental protocols are detailed.
Ethyl 3,5-dinitrobenzoate is an organic compound primarily used in analytical chemistry as a derivatizing agent to identify alcohols.[3] It is the ethyl ester of 3,5-dinitrobenzoic acid.[2]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₆ | [4][2] |
| Molecular Weight | 240.17 g/mol | [4][1][2] |
| Appearance | Solid | [1][5] |
| Melting Point | 94-95 °C | [1][5] |
| Boiling Point | 367.1 - 382.88 °C | |
| Density | ~1.433 g/cm³ | |
| Calculated LogP | 2.72610 | |
| Calculated Water Solubility (log10WS) | -3.43 mol/L | [6] |
Safety and Hazard Information
This compound is classified as harmful if swallowed. Appropriate safety precautions should be taken during handling.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Acute toxicity, oral (Category 4) | GHS07 (Exclamation mark) | H302 : Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
Data sourced from PubChem.[4]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis Protocols
Two primary methods for the synthesis of this compound are described: a conventional method and a green, microwave-assisted method.
1. Conventional Synthesis via Acyl Chloride
This method involves a two-step process starting from 3,5-dinitrobenzoic acid.
-
Step 1: Formation of 3,5-dinitrobenzoyl chloride
-
In a dry reaction vessel, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.
-
Allow the mixture to cool. The resulting solid dinitrobenzoyl chloride is separated from the phosphorus oxychloride by pressing on a porous plate.[7]
-
-
Step 2: Esterification
2. Green Synthesis: Microwave-Assisted Direct Esterification
This method avoids the use of hazardous reagents like phosphorus pentachloride and significantly reduces reaction time.
-
In a microwave-safe vessel, mix 3,5-dinitrobenzoic acid with ethyl alcohol.
-
Add a few drops of concentrated sulfuric acid to act as a catalyst.
-
Irradiate the mixture in a microwave reactor. The reaction is typically completed in less than 10 minutes.
-
After cooling, the crude product is poured into ice-cold water.
-
The precipitate is washed with a sodium bicarbonate solution to neutralize any remaining acid.
-
The final product is purified by recrystallization from a suitable solvent.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This compound can be effectively analyzed using a reverse-phase HPLC method.
-
Column: Newcrom R1 column.[8]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.[8]
-
For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[8]
-
-
Detection: UV detection is suitable for this compound due to the presence of nitroaromatic chromophores.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]
Applications
The primary applications of this compound are rooted in its chemical reactivity and physical properties.
-
Derivatizing Agent: Its most common use is in qualitative organic analysis. Alcohols, which are often liquids, can be reacted with 3,5-dinitrobenzoyl chloride (derived from the parent acid) to form solid ester derivatives like this compound. These crystalline solids have sharp, well-defined melting points, which aid in the identification of the original alcohol.[3]
-
Polymer Stabilizer: It has been reported for use as a stabilizer for polymers and plastics.[2]
-
Research Applications: The compound is used in physical organic chemistry research, for example, in forming charge transfer spectra with specific n-alkane solutions.[9]
Biological Activity and Drug Development Potential
A thorough review of scientific literature and chemical databases, including PubChem, reveals no significant documented biological activity for this compound. The "Biological Test Results" section in its PubChem entry is empty.[4] Furthermore, toxicology data is limited, with most safety data sheets indicating "no data available" for metrics beyond acute oral toxicity.[5][10] Consequently, this compound is not currently considered a candidate for drug development, and there is no information regarding its interaction with any biological signaling pathways.
Solubility Profile
For context, a study on its parent compound, 3,5-dinitrobenzoic acid, showed that its solubility increases with temperature and follows the order of methanol (B129727) > ethanol (B145695) > ethyl acetate (B1210297) > acetonitrile > dichloromethane (B109758) > toluene (B28343) > water.[11] While not directly applicable to the ethyl ester, this provides some indication of its likely behavior in protic and aprotic solvents.
References
- 1. 3,5-二硝基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 618-71-3 | FE70670 | Biosynth [biosynth.com]
- 3. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound (CAS 618-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. prepchem.com [prepchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound | 618-71-3 [chemicalbook.com]
- 10. fishersci.ie [fishersci.ie]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Ethyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dinitrobenzoate (B1224709) is a stable, yellow crystalline solid that serves as a key intermediate in various chemical syntheses. Its dinitro-substituted benzene (B151609) ring makes it a subject of interest for studying electronic effects and reaction mechanisms. This technical guide provides a comprehensive overview of the physical properties of Ethyl 3,5-dinitrobenzoate, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is provided below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,5-Dinitrobenzoic acid ethyl ester |
| CAS Number | 618-71-3 |
| Molecular Formula | C₉H₈N₂O₆ |
| Molecular Weight | 240.17 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 92-95 °C |
| Boiling Point | 367.1 °C at 760 mmHg |
| Density | 1.433 g/cm³ |
| Refractive Index | 1.58 |
| Solubility | Recrystallized from 60% alcohol.[1] General solubility information in common organic solvents is not readily available in the literature. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 3,5-dinitrobenzoic acid.[1]
Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
-
In a fume hood, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.
-
Allow the reaction mixture to cool.
-
Separate the solid 3,5-dinitrobenzoyl chloride from the phosphorus oxychloride by pressing the mixture on a porous plate.
Step 2: Esterification to this compound
-
Treat the crude 3,5-dinitrobenzoyl chloride with 5 ml of ethyl alcohol.
-
Heat the mixture under reflux at approximately 80°C for 10 minutes.
-
The resulting product, this compound, is then purified by crystallization from 60% alcohol.[1]
Determination of Physical Properties
The following are general standard procedures for the determination of the key physical properties of a solid organic compound like this compound.
The melting point is a crucial indicator of the purity of a crystalline solid.
-
A small amount of the dried, powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
For high-boiling point solids, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.
-
A small amount of the substance is placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
A general qualitative procedure to determine the solubility of this compound in various solvents is as follows:
-
Add approximately 10-20 mg of the solid to 1 mL of the solvent in a small test tube.
-
Stir or shake the mixture vigorously for about one minute.
-
Observe if the solid dissolves completely.
-
If the solid dissolves, it is considered soluble. If it does not, it is considered insoluble. This can be tested with a range of polar and non-polar organic solvents.
Spectral Data and Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the ethyl group protons.
-
Aromatic Protons: The two equivalent protons on the benzene ring (at positions 2 and 6) would appear as a single signal, likely a triplet due to coupling with the proton at position 4. The proton at position 4 would appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6.
-
Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected signals are:
-
Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.
-
Aromatic Carbons: Signals for the carbon atoms of the benzene ring. The carbons attached to the nitro groups will be significantly deshielded.
-
Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
-
N-O Stretch: Strong absorption bands for the nitro groups, typically appearing as two distinct peaks around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).
-
C-O Stretch: An absorption band for the ester C-O bond.
-
Aromatic C-H and C=C Stretches: Absorption bands characteristic of the substituted benzene ring.
Mass Spectrometry
The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 240. The fragmentation pattern will provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage adjacent to the carbonyl group.
Conclusion
This technical guide has provided a detailed overview of the physical properties, synthesis, and spectral characteristics of this compound. The presented data and experimental protocols are intended to be a valuable resource for researchers and scientists working with this compound in various fields of chemistry and drug development. The well-defined physical and spectral properties of this compound make it a useful compound for both synthetic applications and as a reference standard.
References
An In-depth Technical Guide to Ethyl 3,5-dinitrobenzoate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl 3,5-dinitrobenzoate (B1224709), tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
Ethyl 3,5-dinitrobenzoate is an organic compound with significant applications in chemical synthesis and analysis. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₆ | [1][2][3][4] |
| Molecular Weight | 240.17 g/mol | [1][3][4] |
| Alternate Molecular Weight | 240.1696 g/mol | [2] |
| CAS Number | 618-71-3 | [2][3] |
| Appearance | Solid | |
| Melting Point | 94-95 °C | |
| Linear Formula | (O₂N)₂C₆H₃CO₂C₂H₅ |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is commonly achieved through a two-step process involving the formation of an acid chloride intermediate followed by esterification.
2.1. Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride
This initial step involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride derivative.
-
Reagents:
-
3,5-Dinitrobenzoic Acid (5 g)
-
Phosphorus Pentachloride (5 g)
-
-
Procedure:
2.2. Step 2: Esterification to this compound
The crude 3,5-dinitrobenzoyl chloride is then reacted with ethanol (B145695) to form the final ester product.
-
Reagents:
-
Crude 3,5-dinitrobenzoyl chloride (from Step 1)
-
Ethyl Alcohol (5 ml)
-
60% Alcohol (for crystallization)
-
-
Procedure:
A greener alternative to this conventional method involves the direct microwave-assisted reaction of 3,5-dinitrobenzoic acid with the alcohol in the presence of a few drops of concentrated sulfuric acid, which avoids the use of phosphorus pentachloride or thionyl chloride and the formation of harmful byproducts.[6][7]
Logical Workflow and Diagrams
3.1. Synthesis Workflow
The following diagram illustrates the conventional laboratory synthesis pathway for this compound.
Caption: Conventional two-step synthesis of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3,5-dinitrobenzoate (B1224709). It includes a detailed analysis of the spectral data, experimental protocols for synthesis and spectral acquisition, and visual diagrams to illustrate the molecular structure and synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
1H NMR Spectral Data
The 1H NMR spectrum of Ethyl 3,5-dinitrobenzoate is characterized by distinct signals corresponding to the aromatic and ethyl protons. The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield.
Table 1: 1H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ) (ppm) | Integration | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| A | ~9.15 (estimated) | 1H | t (triplet) | ~2.2 | H-4 |
| B | ~9.05 (estimated) | 2H | d (doublet) | ~2.2 | H-2, H-6 |
| C | 4.45 | 2H | q (quartet) | 7.1 | -OCH2CH3 |
| D | 1.44 | 3H | t (triplet) | 7.1 | -OCH2CH3 |
Note: The chemical shifts for the aromatic protons (A and B) are estimated based on established substituent effects in substituted benzene (B151609) rings. Precise values may vary depending on the solvent and spectrometer frequency.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 3,5-dinitrobenzoic acid.[1][2][3]
Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
-
In a fume hood, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl5) in a dry boiling tube.[2]
-
Gently warm the mixture while stirring until a liquid is formed.[1][2]
-
Allow the mixture to cool. The solid 3,5-dinitrobenzoyl chloride will separate from the phosphorus oxychloride.[1]
Step 2: Esterification to this compound
-
To the crude 3,5-dinitrobenzoyl chloride, add 5 mL of ethyl alcohol.[1]
-
Heat the mixture under reflux at approximately 80°C for 10 minutes.[1]
-
Pour the reaction mixture into ice-cold water.
-
Wash the crude product with a sodium bicarbonate solution.
-
Recrystallize the final product from 60% ethanol (B145695) to obtain pure this compound.[1]
Alternative "Green" Synthesis Method:
A more environmentally friendly approach involves the direct reaction of 3,5-dinitrobenzoic acid with ethanol using a catalytic amount of concentrated sulfuric acid, often accelerated by microwave irradiation.[3]
-
In a clean, dry round-bottomed flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of ethanol.[3]
-
Add 1-2 drops of concentrated sulfuric acid.[3]
-
Heat the mixture in a microwave reactor for a short period (typically a few minutes).
-
After cooling, the product can be isolated and purified as described above.
Acquisition of 1H NMR Spectrum
The following is a general procedure for acquiring a 1H NMR spectrum of an organic compound like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer.
-
Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to produce the final spectrum.
Visualizations
Molecular Structure and 1H NMR Assignments
The following diagram illustrates the structure of this compound with the proton environments labeled corresponding to the signals in the 1H NMR spectrum.
Caption: Molecular structure of this compound with 1H NMR assignments.
Synthetic Workflow
The following diagram outlines the synthetic pathway for the preparation of this compound from 3,5-dinitrobenzoic acid.
Caption: Synthetic workflow for this compound.
References
Spectroscopic Analysis of Ethyl 3,5-dinitrobenzoate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectral data for ethyl 3,5-dinitrobenzoate (B1224709). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for the spectroscopic characterization of this compound. This document outlines detailed experimental protocols, presents quantitative spectral data in a clear, tabular format, and includes a workflow diagram for the complete spectroscopic analysis process.
Introduction
Ethyl 3,5-dinitrobenzoate (C9H8N2O6, CAS No: 618-71-3) is an organic compound of interest in various chemical and pharmaceutical applications.[1] Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and quality control. This guide focuses on two fundamental spectroscopic techniques: Fourier-transform infrared (FTIR) spectroscopy, which provides information about the functional groups present in the molecule, and UV-Vis spectroscopy, which gives insights into the electronic transitions within the molecule.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the IR and UV-Vis spectroscopic analysis of this compound.
Infrared (IR) Spectral Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its principal functional groups. The data presented below is a compilation from experimental spectra, highlighting the major vibrational modes.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3092.53 | Weak | Aromatic C-H Stretch |
| 2982.29 | Weak | Aliphatic C-H Stretch |
| 1731.20 | Strong | C=O (Ester) Stretch |
| 1627.44 | Medium | Aromatic C=C Stretch |
| 1544.23 | Strong | Asymmetric NO₂ Stretch |
| 1347.31 | Strong | Symmetric NO₂ Stretch |
| 1276.83 | Strong | C-O (Ester) Stretch |
| 1178.99 | Medium | C-H Bending |
| 1080.68 | Medium | C-O Stretch |
| 922.67 | Medium | C-H Out-of-Plane Bending |
| 731.71 | Strong | Aromatic C-H Out-of-Plane Bending |
Ultraviolet-Visible (UV-Vis) Spectral Data
UV-Vis spectral data for this compound indicates the presence of chromophores within the molecule, primarily the nitro-substituted benzene (B151609) ring. While publicly available spectra confirm UV absorption, specific absorption maxima (λmax) values are not consistently reported in readily accessible literature. The primary absorption is expected in the UV region.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol (B145695) | Not explicitly reported | Not available |
Note: The presence of a UV-Vis spectrum for this compound is confirmed in spectral databases.[1] However, the precise λmax is not detailed in the available resources.
Experimental Protocols
The following are detailed methodologies for obtaining the IR and UV-Vis spectra of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method
This protocol describes the preparation of a solid sample of this compound for FTIR analysis using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
This compound (solid)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for a minimum of 2 hours to remove any absorbed moisture. Store in a desiccator until use.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the mixture into the die of the pellet press. Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be collected for background correction.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound in an ethanol solution.
Materials and Equipment:
-
This compound
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Blank: Fill a quartz cuvette with the spectroscopic grade ethanol to be used as the reference (blank).
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis. The final concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Place the cuvette with the ethanol blank in the spectrophotometer and record the baseline.
-
Sample Measurement: Rinse a second quartz cuvette with the prepared this compound solution, then fill it with the solution. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Visualized Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound, from sample preparation to final data analysis and interpretation.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3,5-dinitrobenzoate
This technical guide provides a comprehensive overview of the crystal structure analysis of Ethyl 3,5-dinitrobenzoate (B1224709), tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for synthesis and structure determination, and key structural features of the molecule.
Introduction
Ethyl 3,5-dinitrobenzoate (C₉H₈N₂O₆) is an organic compound of interest in crystallographic studies due to the potential for rotational isomerism of its nitro and carboxyl groups relative to the benzene (B151609) ring. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties and potential applications. This guide summarizes the findings from X-ray crystallographic analyses of this compound.
Synthesis and Crystallization
Single crystals of this compound suitable for X-ray diffraction analysis can be prepared and crystallized using the following protocol.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: The synthesis of this compound is achieved through the reaction of 3,5-dinitrobenzoyl chloride with ethanol.[1] A gentle warming of 5 grams of 3,5-dinitrobenzoic acid with 5 grams of phosphorus pentachloride can be performed to produce the dinitrobenzoyl chloride intermediate.[2] This intermediate is then refluxed with 5 ml of ethyl alcohol at approximately 80°C for 10 minutes.[2]
-
Crystallization: The crude product is purified by recrystallization from a 60% alcohol solution.[2] This process yields pale yellow, needle-like crystals elongated along the b-axis.[1]
Crystal Structure Determination
The determination of the crystal structure of this compound was accomplished through single-crystal X-ray diffraction.
Experimental Protocol: X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a diffractometer, such as a Datex-automated General Electric XRD 6 Diffractometer, with Cu-Kα radiation.[3] Data collection typically involves rotation and oscillation photographs or precession films to determine the unit cell dimensions and space group.[1]
-
Structure Solution: The crystal structure is solved using direct methods.[3][4]
-
Structure Refinement: The structural model is refined using full-matrix least-squares methods.[3][4] The refinement process continues until convergence is reached, indicated by a low R-factor. For this compound, the structure was refined to an R-factor of 0.061 for 1299 observed reflections.[3][4]
Crystallographic Data
The crystallographic data for this compound are summarized in the table below. The data presented are from a more recent and accurate determination.[3][4] An earlier study reported slightly different unit cell parameters and space group, but the structure proved too complex to be fully determined at that time.[1]
| Parameter | Value |
| Chemical Formula | C₉H₈N₂O₆ |
| Molecular Weight | 240.17 g/mol [3][5][6][7] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c[3][4] |
| a | 13.856(4) Å[3] |
| b | 4.770(1) Å[3] |
| c | 18.354(5) Å[3] |
| β | 119.59(2)°[3] |
| Volume | 1054.9 ų[3] |
| Z | 4[3][4] |
| Density (calculated) | 1.512 g/cm³[3] |
| Density (measured) | 1.511 g/cm³[1] |
| Absorption Coefficient (μ) | 11.4 cm⁻¹ (for Cu-Kα)[3] |
| F(000) | 496[3] |
| R-factor | 0.061 (for 1299 observed reflections)[3][4] |
Molecular Structure and Conformation
The crystal structure analysis reveals key features of the molecular geometry of this compound. The molecule is not perfectly planar. The carboxy group and the two nitro groups are rotated out of the plane of the aromatic ring. Specifically, the carboxy group is rotated by 2°, while the two nitro groups are rotated by 2° and 11°, respectively.[3][4] The carbon-nitrogen bond distance is reported to be 1.48 Å.[3][4] A notable feature of the crystal structure is the disorder of the ethyl group, which was found to occupy two possible orientations in an approximate ratio of 7:3.[3]
Visualizations
Workflow for Synthesis and Crystallization
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. prepchem.com [prepchem.com]
- 3. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 618-71-3 [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Solubility of Ethyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl 3,5-dinitrobenzoate (B1224709) in common laboratory solvents. Due to a notable lack of publicly available experimental data, this document presents the available calculated data, outlines a detailed experimental protocol for determining solubility, and provides a workflow for this procedure.
I. Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined solubility data for ethyl 3,5-dinitrobenzoate in common laboratory solvents. While physical properties such as melting point (94-95 °C) and molecular weight (240.17 g/mol ) are well-documented, quantitative solubility values are largely unreported.
The only available quantitative measure is a computationally derived value for water solubility. This calculated value provides a theoretical estimate of the compound's solubility in water.
Table 1: Calculated and Qualitative Solubility of this compound
| Solvent | Quantitative Solubility | Method | Notes |
| Water | Log10(S, mol/L) = -3.43 | Calculated | This is a predictive value, not experimentally verified. |
| Other Common Lab Solvents | No data available | - | Experimental determination is required. |
It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvents of interest to ensure accuracy in their work.
II. Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the equilibrium solubility method. This method is robust and can be adapted for various common laboratory solvents.
A. Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
B. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.
-
A pre-established calibration curve of known concentrations of this compound versus the instrument response is required for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
III. Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This guide underscores the current knowledge gap regarding the solubility of this compound and provides the necessary tools for researchers to address this gap through a standardized and reliable experimental protocol. The availability of accurate solubility data is fundamental for the successful design and execution of experiments in chemical research and drug development.
Hazards and safety precautions for Ethyl 3,5-dinitrobenzoate
An In-depth Technical Guide to the Hazards and Safety Precautions for Ethyl 3,5-dinitrobenzoate (B1224709)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information compiled is based on publicly available safety data sheets and scientific literature. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) and internal safety protocols before handling this chemical.
Executive Summary
Ethyl 3,5-dinitrobenzoate (CAS No. 618-71-3) is a nitroaromatic compound used in laboratory and chemical synthesis settings.[1][2] Its primary identified hazard is acute oral toxicity, classified as GHS Category 4 ("Harmful if swallowed").[3][4] While specific quantitative data for many toxicological endpoints are unavailable, the chemical class of polynitroaryl compounds warrants caution due to potential thermal instability and explosive hazards under certain conditions.[5] This guide provides a comprehensive overview of the known hazards, recommended safety precautions, and a summary of the current state of toxicological data. It also outlines general experimental methodologies relevant to the assessment of such a compound.
Hazard Identification and Classification
The primary and officially recognized hazard associated with this compound is its acute oral toxicity.[3][4] Beyond this, specific data on other health and environmental hazards are largely absent from available safety data sheets.[1][2]
GHS Classification:
Pictogram:
-
GHS07 (Exclamation Mark)[4]
Signal Word:
-
Warning[4]
Potential Unclassified Hazards:
-
Thermal Decomposition: As with many nitroaromatic compounds, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides.[1][2]
-
Explosion Hazard: Polynitroaromatic compounds as a class may pose an explosion risk if subjected to shock, rapid heating, or when heated with caustic alkalies.[5] While not specifically documented for this ethyl ester, this class-related hazard should be considered.
-
Skin and Eye Irritation: Data is unavailable, but contact should be avoided.[2]
-
Inhalation Toxicity: Data is unavailable; inhalation of dust should be avoided.[1][2]
Physical and Chemical Properties
A summary of key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 618-71-3 | [1][2] |
| Molecular Formula | C₉H₈N₂O₆ | [1][2] |
| Molecular Weight | 240.17 g/mol | [4] |
| Appearance | Solid | [2] |
| Melting Point | 94 - 95 °C (201.2 - 203 °F) | [2] |
| Boiling Point | No data available | [2] |
| Solubility | No data available | [2] |
| Stability | Stable under normal conditions. | [1][2] |
Toxicological Data Summary
A critical finding for researchers is the general lack of specific quantitative toxicological data for this compound. This indicates that the substance has not been extensively studied for its toxicological profile. The table below summarizes the status of available data.
| Toxicological Endpoint | Finding | Reference |
| Acute Toxicity (Oral) | GHS Category 4; No LD50 data available | [2][3] |
| Acute Toxicity (Dermal) | No data available | [2] |
| Acute Toxicity (Inhalation) | No data available | [2] |
| Skin Corrosion/Irritation | No data available | [2] |
| Serious Eye Damage/Irritation | No data available | [2] |
| Respiratory/Skin Sensitization | No data available | [2] |
| Germ Cell Mutagenicity | No data available | [1] |
| Carcinogenicity | No data available | [1] |
| Reproductive Toxicity | No data available | [1] |
| STOT - Single Exposure | No data available | [1] |
| STOT - Repeated Exposure | No data available | [1] |
Safety Precautions and Handling
Given the known oral toxicity and the potential for uncharacterized hazards, stringent adherence to safety protocols is mandatory.
5.1 Engineering Controls:
-
Ensure adequate ventilation in areas where the substance is handled to minimize dust or vapor concentrations.[1]
-
An eyewash station and safety shower should be readily accessible.[5]
5.2 Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 standards.[1]
-
Hand Protection: Wear protective gloves (e.g., Neoprene, PVC).[2] Always inspect gloves before use and observe breakthrough times provided by the supplier.[1]
-
Skin and Body Protection: Wear long-sleeved clothing.[1] For larger scale operations, consider non-static clothing and non-sparking safety footwear.[5]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator or equivalent.[4]
5.3 Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Avoid dust formation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep containers tightly closed in a dry, well-ventilated place.[1][2]
-
Store away from incompatible materials and heat sources.[1]
5.4 First Aid Measures:
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[6] Rinse mouth with water and drink plenty of water afterwards.[2]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
5.5 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can release irritating gases and vapors.[2] As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
General Experimental Protocols for Hazard Assessment
While specific studies on this compound are not available, the following outlines the standard methodologies that would be employed to determine the data currently missing from its toxicological profile.
6.1 Acute Oral Toxicity (General Protocol - OECD 423):
-
Objective: To determine the acute oral toxicity and estimate an LD50 value.
-
Methodology: A stepwise procedure is used with a small number of animals (typically rats). A starting dose is administered to a single animal.
-
Observation: The animal is observed for signs of toxicity for up to 14 days.
-
Progression: If the animal survives, the dose is increased for the next animal. If it does not, the dose is decreased. This continues until the dose causing mortality is identified or the limit dose (e.g., 2000 mg/kg) is reached without mortality.
-
Endpoint: The result is a classification (like GHS Category 4) and a range for the LD50 value.
6.2 In Vitro Skin Irritation (General Protocol - OECD 439 using Reconstructed Human Epidermis):
-
Objective: To assess the potential of a chemical to cause skin irritation.
-
Methodology: Reconstructed human epidermis (RhE) models, such as EpiDerm™, are used. A small amount of the test substance is applied topically to the tissue surface.
-
Exposure: The exposure time is standardized (e.g., 60 minutes).[7]
-
Post-Incubation: After exposure, the tissue is rinsed and incubated for a period (e.g., 42 hours) to allow for the development of cytotoxic effects.[7]
-
Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) indicates the substance is an irritant.
6.3 In Vitro Eye Irritation (General Protocol - OECD 492 using Reconstructed Human Cornea-like Epithelium):
-
Objective: To identify chemicals that have the potential to cause serious eye damage or irritation.
-
Methodology: A reconstructed human cornea-like epithelium (RhCE) model, such as EpiOcular™, is used.
-
Exposure: The test substance is applied to the epithelial surface for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).[8]
-
Endpoint: Tissue viability is measured via the MTT assay. A viability below 60% relative to a negative control suggests the chemical is an irritant requiring classification.[9]
Diagrams
Caption: Workflow for assessing and mitigating risks of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.ie [fishersci.ie]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic External Exposure Leading to Ocular Surface Injury - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for Ethyl 3,5-dinitrobenzoate in chemical literature
An In-depth Technical Guide to Ethyl 3,5-dinitrobenzoate (B1224709)
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of Ethyl 3,5-dinitrobenzoate, a compound frequently used in the derivatization of alcohols.
Nomenclature and Identification
This compound is an organic compound with the chemical formula C9H8N2O6.[1][2] It is systematically named as the ethyl ester of 3,5-dinitrobenzoic acid. For unambiguous identification in chemical literature and databases, the following identifiers are used:
-
IUPAC Name: this compound[3]
-
Synonyms: 3,5-Dinitrobenzoic acid ethyl ester, Benzoic acid, 3,5-dinitro-, ethyl ester.[2][4]
-
Linear Formula: (O2N)2C6H3CO2C2H5
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source |
| Molecular Weight | 240.17 | g/mol | [1][6] |
| Melting Point | 92 - 95 | °C | [4][7][8][9] |
| Boiling Point | 367.1 - 382.88 | °C | [8][9] |
| Density | 1.295 - 1.433 | g/cm³ | [8][9] |
| Flash Point | 171.8 | °C | [9] |
| Water Solubility (log10WS) | -3.43 | mol/L | [10] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.680 | [10] |
Experimental Protocols
Synthesis of this compound
A conventional method for the preparation of this compound involves a two-step process starting from 3,5-dinitrobenzoic acid.[7][11]
Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
-
In a dry reaction vessel, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.[7]
-
Allow the mixture to cool.
-
Separate the resulting solid 3,5-dinitrobenzoyl chloride from the phosphorus oxychloride by pressing on a porous plate.[7]
Step 2: Esterification
-
Treat the crude 3,5-dinitrobenzoyl chloride with 5 ml of ethyl alcohol.[7]
-
Heat the mixture under reflux at approximately 80°C for 10 minutes.[7]
-
The final product is crystallized from 60% alcohol to yield this compound with a melting point of 92°C.[7]
An alternative, greener synthesis approach involves the direct reaction of 3,5-dinitrobenzoic acid with the alcohol under microwave-assisted conditions in the presence of a few drops of concentrated sulfuric acid.[11] This method avoids the use of hazardous reagents like phosphorus pentachloride or thionyl chloride.[11]
Logical Relationships and Workflows
Conventional Synthesis Workflow
The following diagram illustrates the workflow for the conventional synthesis of this compound.
Caption: Conventional synthesis of this compound.
Application in Alcohol Derivatization
This compound is primarily used as a derivatizing agent for alcohols. The reaction of an unknown alcohol with 3,5-dinitrobenzoyl chloride (often prepared in situ from 3,5-dinitrobenzoic acid) yields a solid ester derivative with a sharp melting point, which can be used for identification.
Caption: Workflow for alcohol identification via derivatization.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dinitrobenzoic acid ethyl ester | CAS 618-71-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.ie [fishersci.ie]
- 7. prepchem.com [prepchem.com]
- 8. This compound | 618-71-3 [chemicalbook.com]
- 9. Benzoic acid,3,5-dinitro-, ethyl ester | CAS#:618-71-3 | Chemsrc [chemsrc.com]
- 10. This compound (CAS 618-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. hansshodhsudha.com [hansshodhsudha.com]
Antifungal Activity of 3,5-Dinitrobenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal activity of 3,5-dinitrobenzoate (B1224709) derivatives. Fungal infections, particularly those caused by Candida species, pose a significant threat to immunocompromised individuals, and the rise of drug-resistant strains necessitates the development of novel antifungal agents.[1][2][3] Derivatives of 3,5-dinitrobenzoic acid have emerged as a promising class of compounds, with several studies demonstrating their potent fungicidal activity.[1][2][3] This document summarizes the quantitative antifungal data, details the experimental protocols for synthesis and evaluation, and visualizes the proposed mechanisms of action.
Quantitative Antifungal Activity
The antifungal efficacy of various 3,5-dinitrobenzoate derivatives has been evaluated against several clinically relevant fungal strains, primarily from the Candida genus. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for antifungal activity. The data presented below is compiled from multiple studies and showcases the potential of these compounds.
| Derivative | Fungal Strain | MIC (µg/mL) | MIC (mM) | Reference |
| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | 0.52 | [1][2][3] |
| Candida krusei | 100 | 4.16 | [1][2][3] | |
| Candida tropicalis | 500 | 2.08 | [1][2][3] | |
| Propyl 3,5-dinitrobenzoate | Not specified | - | - | [1][2][3] |
| Mthis compound (MDNB) | Candida albicans (ATCC 90028) | - | 1.10 | [4] |
| Candida albicans (clinical strains) | - | 0.27 - 1.10 | [4][5] | |
| MDNB Nanoemulsion (MDNB-NE) | Candida albicans (ATCC 90028) | - | 1.10 | [4] |
| Candida albicans (clinical strains) | - | 0.27 - 1.10 | [4][5] |
Note: Studies indicate that esters with shorter alkyl side chains tend to exhibit better biological activity profiles.[1][2][3] Furthermore, nanoemulsion formulations of these derivatives have been shown to be as effective as the free compounds, with potential for improved drug delivery.[4]
Experimental Protocols
Synthesis of 3,5-Dinitrobenzoate Derivatives
The synthesis of 3,5-dinitrobenzoate esters is typically achieved through the esterification of 3,5-dinitrobenzoic acid with the corresponding alcohol. Several methods have been reported, including conventional and microwave-assisted procedures.
Conventional Synthesis (Acid-Catalyzed Esterification): A common method involves the reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux.[4]
-
Procedure:
-
Dissolve 3,5-dinitrobenzoic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for a specified period (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
After completion, partially remove the solvent under reduced pressure.
-
Dilute the solution with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic phase with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
-
Microwave-Assisted Synthesis: A greener and more rapid approach utilizes microwave irradiation to facilitate the esterification.[6][7]
-
Procedure:
-
Mix 3,5-dinitrobenzoic acid directly with the alcohol.
-
Add a few drops of concentrated sulfuric acid.
-
Subject the mixture to microwave irradiation for a short period.
-
The product can then be isolated and purified as described in the conventional method.
-
Synthesis via Acyl Chloride: An alternative, though less "green," method involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acyl chloride, which is then reacted with the alcohol.[6][7][8]
-
Procedure:
Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized compounds is commonly determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[9]
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without compound) and negative (broth only) controls.
-
Incubate the plates at a controlled temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
-
Mechanism of Action
Studies suggest that 3,5-dinitrobenzoate derivatives exert their antifungal effects through a multi-target mechanism, primarily involving the disruption of the fungal cell membrane and interference with ergosterol (B1671047) biosynthesis.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death.
The following diagram illustrates the proposed multi-target mechanism of action for these compounds.
Caption: Proposed multi-target mechanism of 3,5-dinitrobenzoate derivatives.
In silico modeling studies of this compound have suggested potential binding to several enzymes involved in the ergosterol biosynthesis pathway, including ERG1, ERG7, ERG12, and ERG20.[1] This multi-target approach may contribute to the potent fungicidal activity and potentially lower the likelihood of resistance development. Further research is warranted to fully elucidate the intricate molecular interactions and signaling pathways involved in the antifungal action of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Me | REDI [redi.cedia.edu.ec]
- 3. [PDF] 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 4. Antifungal activity against Candida albicans of mthis compound loaded nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity against Candida albicans of mthis compound loaded nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hansshodhsudha.com [hansshodhsudha.com]
- 8. Solved Draw the scheme and mechanism for the | Chegg.com [chegg.com]
- 9. mdpi.com [mdpi.com]
Ethyl 3,5-Dinitrobenzoate: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 3,5-dinitrobenzoate (B1224709) is a highly functionalized aromatic compound that serves as a pivotal intermediate in a wide array of synthetic transformations. Its unique electronic properties, stemming from the presence of two powerful electron-withdrawing nitro groups and a versatile ethyl ester moiety, make it an attractive starting material for the synthesis of complex molecules, including pharmaceuticals, dyes, and advanced materials. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols, highlighting its role as a strategic building block in organic chemistry.
Physicochemical Properties
Ethyl 3,5-dinitrobenzoate is a stable, solid compound under standard conditions. Its key physical and chemical properties are summarized below.[1][2][3][4]
| Property | Value |
| CAS Number | 618-71-3[2][5] |
| Molecular Formula | C₉H₈N₂O₆[1][2][5] |
| Molecular Weight | 240.17 g/mol [1][2][5] |
| Melting Point | 92-95 °C[2][3][6] |
| Boiling Point | 382.88 °C (estimated)[1][3] |
| Appearance | Solid[2] |
| IUPAC Name | This compound[4] |
| SMILES | CCOC(=O)c1cc(cc(c1)--INVALID-LINK--=O)--INVALID-LINK--=O[2] |
| InChI Key | IBQREHJPMPCXQA-UHFFFAOYSA-N[2][4] |
Synthesis of this compound
The preparation of this compound is typically achieved through the esterification of 3,5-dinitrobenzoic acid. Several methods exist, ranging from traditional acid chloride-based approaches to greener, microwave-assisted protocols.
The primary routes to this compound start from 3,5-dinitrobenzoic acid, which itself is synthesized by the nitration of benzoic acid.[7][8] The subsequent esterification can be performed directly or via an acid chloride intermediate.
-
Conventional Method (via Acid Chloride): This common laboratory method involves converting 3,5-dinitrobenzoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10] The resulting 3,5-dinitrobenzoyl chloride is then reacted with ethanol (B145695) to form the ethyl ester.[6][9] While effective, this method generates hazardous byproducts like HCl, POCl₃, or SO₂.[9][10]
-
Microwave-Assisted Green Synthesis: A more environmentally friendly approach involves the direct Fischer esterification of 3,5-dinitrobenzoic acid with ethanol under microwave irradiation, typically catalyzed by a few drops of concentrated sulfuric acid.[9][10] This method significantly reduces reaction times from hours to minutes and avoids the use of hazardous chlorinating agents.[9][10]
Caption: Synthetic routes to this compound.
Protocol 2.2.1: Conventional Synthesis via Acid Chloride [6][9]
-
Acid Chloride Formation: In a fume hood, gently warm a mixture of 3,5-dinitrobenzoic acid (1.0 g) and phosphorus pentachloride (1.5 g) in a dry boiling tube.
-
Stir the mixture until a liquid is obtained.
-
Separate the crude 3,5-dinitrobenzoyl chloride from the phosphorus oxychloride byproduct.
-
Esterification: Add ethanol (1 mL) to the crude acid chloride in a dry boiling tube fitted with a reflux condenser.
-
Warm the mixture on a water bath for approximately 10-15 minutes.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid and wash with a sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Recrystallize the crude solid from aqueous ethanol to afford pure this compound.
Protocol 2.2.2: Microwave-Assisted Green Synthesis [10]
-
Reaction Setup: In a clean, dry round-bottomed flask suitable for microwave synthesis, mix 3,5-dinitrobenzoic acid (1.0 g) with ethanol (1 mL).
-
Add 1-2 drops of concentrated sulfuric acid as a catalyst.
-
Microwave Irradiation: Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.
-
Work-up: Pour the cooled reaction mixture into ice-cold water, which will cause the ester to precipitate.
-
Filter the solid product and wash thoroughly with an aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.
-
Purification: Recrystallize the product from an appropriate solvent to obtain pure this compound.
| Method | Reagents | Time | Yield (%) | Notes |
| Conventional | 3,5-Dinitrobenzoic acid, PCl₅, Ethanol | 45-60 min[9] | Good | Generates hazardous byproducts.[9] |
| Microwave | 3,5-Dinitrobenzoic acid, Ethanol, H₂SO₄ (cat.) | 15-20 min[10] | 45-50[9] | Green, energy-efficient method.[10] |
Core Reactions and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its three functional groups: the two nitro groups, the aromatic ring, and the ethyl ester.
Caption: Key synthetic transformations of this compound.
The reduction of the two nitro groups to form Ethyl 3,5-diaminobenzoate is one of the most important transformations of this building block. The resulting aromatic diamine is a precursor to a vast range of heterocyclic compounds, polymers, and dyes.
Common Reducing Agents:
-
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂).
-
Metal/Acid Systems: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or Iron (Fe) in acetic acid.
Experimental Protocol 3.1.1: Reduction using SnCl₂/HCl
-
Dissolve this compound in ethanol in a round-bottomed flask.
-
Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the solution is basic.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3,5-diaminobenzoate.
The benzene (B151609) ring of this compound is highly electron-deficient due to the strong -M effect of the two nitro groups. This activates the ring towards nucleophilic aromatic substitution (SNAr).[11][12] In this reaction, a potent nucleophile attacks an unsubstituted carbon on the ring, leading to the displacement of one of the nitro groups as a nitrite (B80452) ion, or another suitable leaving group if present.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12][13] In the second step, the leaving group (e.g., NO₂) is eliminated, restoring the aromaticity of the ring.[12]
-
Activating Groups: The electron-withdrawing nitro groups are crucial as they stabilize the negative charge of the Meisenheimer complex, particularly when they are positioned ortho or para to the site of attack.[11][12]
-
Common Nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻), amines (RNH₂, R₂NH), and thiols (RS⁻) are commonly used nucleophiles.[14]
Table of Potential SNAr Reactions
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium Methoxide (NaOMe) | Ethyl 3-methoxy-5-nitrobenzoate |
| Amine | Piperidine | Ethyl 3-nitro-5-(piperidin-1-yl)benzoate |
| Thiolate | Sodium thiophenoxide (NaSPh) | Ethyl 3-nitro-5-(phenylthio)benzoate |
The diamino derivative, Ethyl 3,5-diaminobenzoate, is a key precursor for building complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[15][16] For example, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles, while reaction with 1,2-dicarbonyl compounds can yield quinoxalines.
Experimental Protocol 3.3.1: General Benzimidazole Synthesis
-
Combine Ethyl 3,5-diaminobenzoate with a chosen aldehyde in ethanol.
-
Add a catalytic amount of an oxidizing agent or simply heat in the presence of air.
-
Reflux the mixture for several hours.
-
Upon completion, cool the reaction and isolate the crude product, which can be purified by crystallization or column chromatography.
This compound is itself a derivative of 3,5-dinitrobenzoic acid, which is widely used to characterize alcohols. The reaction of an unknown alcohol with 3,5-dinitrobenzoyl chloride (derived from the corresponding acid) produces a solid ester derivative with a sharp, characteristic melting point, aiding in the identification of the alcohol.[9]
Table of Reported Melting Points for 3,5-Dinitrobenzoate Derivatives [9]
| Alcohol | Derivative Melting Point (°C) |
| Ethanol | 91-92 |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its readily tunable functional groups—the nitro groups amenable to reduction and displacement, and the ester group subject to modification—provide multiple handles for molecular elaboration. From the synthesis of complex heterocyclic systems for drug discovery to the creation of novel materials, this compound offers a reliable and strategic starting point for a multitude of synthetic endeavors. The development of greener synthetic protocols for its preparation further enhances its appeal in modern, sustainable chemistry.
References
- 1. This compound | 618-71-3 | FE70670 | Biosynth [biosynth.com]
- 2. This compound 99 618-71-3 [sigmaaldrich.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 9. hansshodhsudha.com [hansshodhsudha.com]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. isca.me [isca.me]
A Technical Guide to High-Purity Ethyl 3,5-Dinitrobenzoate for Research Applications
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Ethyl 3,5-dinitrobenzoate (B1224709), a critical reagent in various chemical and pharmaceutical research applications. This document details commercial suppliers, key chemical and physical properties, and established experimental protocols for its synthesis and use.
Introduction to Ethyl 3,5-Dinitrobenzoate
This compound (CAS No. 618-71-3) is an organic compound widely utilized in analytical chemistry and organic synthesis. Its primary application is as a derivatizing agent for alcohols and phenols. The reaction of an alcohol with 3,5-dinitrobenzoyl chloride (often synthesized in situ from 3,5-dinitrobenzoic acid) yields a solid crystalline ester derivative with a sharp, predictable melting point, facilitating the identification of the original alcohol.[1][2] Additionally, this compound is noted for its use in the formation of charge-transfer complexes and as a potential stabilizer in polymer formulations.[3]
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable chemical suppliers. The following tables summarize the offerings from major vendors, providing researchers with a comparative overview of available grades and specifications.
Table 1: Commercial Supplier Overview
| Supplier | Product Name | Purity | CAS No. |
| Sigma-Aldrich | This compound | 99% | 618-71-3 |
| Thermo Scientific | This compound | 98% | 618-71-3 |
| Biosynth | This compound | Not Specified | 618-71-3 |
| Santa Cruz Biotechnology | This compound | Not Specified | 618-71-3 |
| CP Lab Safety | This compound | min 98% | 618-71-3 |
| ChemScene | This compound | ≥98% | 618-71-3 |
Table 2: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O₆ | [3] |
| Molecular Weight | 240.17 g/mol | [3] |
| Melting Point | 92-95 °C | [4] |
| Boiling Point | 382.88 °C (estimate) | |
| Appearance | Solid | |
| Crystal Structure | Monoclinic | [5] |
| Solubility | Soluble in organic solvents | |
| InChI Key | IBQREHJPMPCXQA-UHFFFAOYSA-N |
Key Applications and Experimental Protocols
The utility of this compound spans several areas of chemical research. While its use as a polymer stabilizer is documented, specific industrial protocols are largely proprietary.[6][7] Similarly, its application in forming charge-transfer complexes is noted, but detailed, standardized experimental setups are not widely published.[3] However, its role in synthesis and as a derivatizing agent is well-established with detailed protocols available.
A common laboratory-scale synthesis involves a two-step process starting from 3,5-dinitrobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride, followed by esterification with ethanol.
Protocol: Conventional Synthesis [4][8]
-
Acid Chloride Formation: In a fume hood, gently warm a mixture of 5g of 3,5-dinitrobenzoic acid and 5g of phosphorus pentachloride. The mixture will liquefy.
-
Isolation of Acid Chloride: Allow the mixture to cool. Separate the resulting solid 3,5-dinitrobenzoyl chloride from the liquid phosphorus oxychloride by pressing the solid on a porous plate.
-
Esterification: Treat the crude 3,5-dinitrobenzoyl chloride with 5 mL of ethyl alcohol.
-
Reaction: Gently warm the mixture to approximately 80°C under reflux for 10 minutes.
-
Purification: The final product, this compound, is purified by crystallization from 60% aqueous alcohol. The expected melting point of the purified product is 92°C.[4]
Diagram 1: Conventional Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
The primary analytical application of the 3,5-dinitrobenzoyl chloride precursor is the derivatization of unknown alcohols to form solid esters with sharp melting points. This classic method is a cornerstone of qualitative organic analysis.[1][2]
Protocol: Alcohol Derivatization [1][8]
-
Reagent Preparation: Prepare 3,5-dinitrobenzoyl chloride by mixing 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride in a dry boiling tube within a fume cupboard. Stir until a liquid is obtained.
-
Derivatization Reaction: Add 1 mL of the unknown alcohol to the crude acid chloride in a dry boiling tube and warm gently in a water bath.
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the crude ester derivative.
-
Purification: Wash the precipitate with a sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.
-
Recrystallization: Recrystallize the solid derivative from a suitable solvent (e.g., ethanol).
-
Analysis: Dry the purified crystals and determine their melting point for comparison with literature values.
A greener, alternative method using microwave assistance and avoiding phosphorus pentachloride has also been developed.[2][8]
The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method.
Protocol: HPLC Purity Analysis (General Method) [9][10]
-
Column: A reverse-phase C18 column is typically suitable for this analysis.[9][10]
-
Mobile Phase: An isocratic or gradient mobile phase consisting of acetonitrile (B52724) and water is commonly used.[9][10] For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[9]
-
Detection: UV detection at a wavelength of 254 nm is appropriate for quantifying the analyte.[10]
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable organic solvent like acetonitrile.
-
Analysis: Inject the sample into the HPLC system and integrate the peak area to determine purity against a known standard.
Diagram 2: Analytical Workflow for Purity
Caption: HPLC workflow for purity assessment of this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is classified as harmful if swallowed. All handling should be performed in a well-ventilated area or a fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
High-purity this compound is a readily available and versatile reagent for researchers in organic chemistry and drug development. Its primary utility as a derivatizing agent for alcohols is supported by well-established and robust protocols. This guide provides the necessary information for sourcing, handling, and effectively utilizing this compound in a research setting.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Introduction of Polymer additives | Chemical Productsï½ADEKA [adeka.co.jp]
- 7. specialchem.com [specialchem.com]
- 8. hansshodhsudha.com [hansshodhsudha.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ajpaonline.com [ajpaonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 3,5-dinitrobenzoate (B1224709), a compound often used in the derivatization of alcohols for characterization and as a potential intermediate in pharmaceutical synthesis. The following sections detail the chemical reaction, experimental procedures, and physical properties of the resulting ester.
Chemical Reaction
The synthesis involves the esterification of 3,5-dinitrobenzoyl chloride with ethanol (B145695). The reaction proceeds via a nucleophilic acyl substitution mechanism where the ethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton results in the formation of the ethyl ester and hydrochloric acid as a byproduct.
Reaction Scheme:
Experimental Protocols
This section outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis of Ethyl 3,5-dinitrobenzoate.
Materials and Reagents:
-
3,5-Dinitrobenzoyl chloride
-
Ethanol (absolute or 95%)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) solution (2%)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask or a large test tube
-
Reflux condenser (optional, depending on scale)
-
Heating mantle or water bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Hirsch funnel or Büchner funnel for filtration
-
Filtration flask
-
Beakers
-
Glass rod
-
Spatula
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask or large test tube, place 3,5-dinitrobenzoyl chloride. For a small-scale reaction, one might use approximately 0.3 g of the acid chloride.[1]
-
Addition of Alcohol: Add a slight excess of ethanol to the reaction vessel. For 0.3 g of 3,5-dinitrobenzoyl chloride, approximately 30 drops of ethanol can be used.[1]
-
Heating: Gently heat the mixture while stirring to melt the solid 3,5-dinitrobenzoyl chloride. Maintain the temperature for approximately 5-10 minutes to ensure the reaction goes to completion.[1][2] The mixture should remain in a liquid state during this time.[1]
-
Cooling and Solidification: Allow the reaction mixture to cool to room temperature. The product, crude this compound, should solidify. If it hardens, the crystalline mass can be broken up with a spatula or glass rod.[1]
-
Neutralization and Washing: Add approximately 5 mL of a 2% sodium carbonate or sodium hydroxide solution to the solidified product and stir or grind the mixture vigorously for about 5 minutes.[1][3] This step neutralizes the hydrochloric acid byproduct and removes any unreacted 3,5-dinitrobenzoyl chloride.
-
Isolation of Crude Product: Collect the solid crude product by vacuum filtration using a Hirsch or Büchner funnel. Wash the solid with two portions of water to remove any remaining salts.[1]
-
Recrystallization: Purify the crude product by recrystallization. Transfer the solid to a beaker and add a minimum amount of hot ethanol to dissolve it. If the solid is highly soluble, water can be added dropwise to the hot solution until cloudiness appears, and then a few drops of ethanol are added to redissolve the precipitate, ensuring a saturated solution.[3]
-
Crystallization and Drying: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them.[3]
Data Presentation
The following table summarizes the key quantitative data and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₆ | [4][5] |
| Molecular Weight | 240.17 g/mol | [4][6] |
| Melting Point | 92-95 °C | [4] |
| Boiling Point | 382.88 °C | [4] |
| Appearance | Solid | [6] |
| CAS Number | 618-71-3 | [5] |
Visualizations
The following diagrams illustrate the chemical structure, the overall synthesis workflow, and the reaction mechanism.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound | 618-71-3 | FE70670 | Biosynth [biosynth.com]
- 5. This compound [webbook.nist.gov]
- 6. 3,5-二硝基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Derivatization of Alcohols with 3,5-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride. This chemical modification is a robust method for the characterization and quantification of alcohols, particularly in complex mixtures. The resulting 3,5-dinitrobenzoate (B1224709) esters are typically solid crystalline compounds with sharp melting points and strong ultraviolet (UV) absorption, facilitating their detection and analysis by various chromatographic and spectroscopic techniques.[1][2][3]
The derivatization is especially useful in analytical chemistry for enhancing the detection sensitivity of alcohols that lack a significant chromophore.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride.
Experimental Protocols
Two primary methodologies are presented: a conventional method and a microwave-assisted green chemistry approach.
1. Conventional Derivatization Protocol
This traditional method involves the reaction of an alcohol with 3,5-dinitrobenzoyl chloride, which can be either purchased or prepared in situ from 3,5-dinitrobenzoic acid.[4][5][6]
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (B92270) (or another suitable base)
-
Anhydrous solvent (e.g., acetonitrile (B52724), diethyl ether, or toluene)
-
5% Sodium bicarbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
-
Molecular sieves[1]
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
-
UV-Vis spectrophotometer or HPLC-UV system
Procedure:
-
Preparation of Reagents:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the 3,5-dinitrobenzoyl chloride.
-
If the alcohol sample is in an aqueous solution, it is crucial to dry the sample, for instance by using molecular sieves.[1][7]
-
Prepare a solution of 3,5-dinitrobenzoyl chloride in a dry, inert solvent like acetonitrile (e.g., 12 mg/mL).[1]
-
-
Derivatization Reaction:
-
In a clean, dry reaction vial, dissolve a known quantity of the alcohol sample in a minimal amount of the anhydrous solvent.
-
Add a slight molar excess of 3,5-dinitrobenzoyl chloride solution to the alcohol solution.
-
Add a few drops of pyridine to act as a catalyst and to neutralize the HCl byproduct.[8]
-
Stir the reaction mixture at room temperature or gently heat (e.g., on a warm water bath) for a duration that can range from a few minutes to an hour, depending on the reactivity of the alcohol.[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude 3,5-dinitrobenzoate ester.[4]
-
Wash the crude product with a 5% sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a wash with deionized water.[4][5]
-
Collect the solid product by vacuum filtration.
-
Recrystallize the purified ester from a suitable solvent, such as ethanol, to obtain fine crystals.[5]
-
-
Characterization:
-
Dry the recrystallized product thoroughly.
-
Determine the melting point of the derivative.
-
The derivative can be further characterized by spectroscopic methods such as FT-IR, NMR, and Mass Spectrometry. For quantitative analysis, the derivative can be dissolved in a suitable solvent and analyzed by HPLC with UV detection.
-
2. Microwave-Assisted Green Synthesis Protocol
This method offers a more rapid and environmentally friendly alternative to the conventional protocol by directly using 3,5-dinitrobenzoic acid and avoiding hazardous reagents like thionyl chloride or phosphorus pentachloride.[4][9]
Materials:
-
Alcohol sample
-
3,5-Dinitrobenzoic acid
-
Concentrated sulfuric acid (catalyst)
-
Microwave synthesizer
-
Microwave-safe reaction vessel
-
Ice-cold water
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, combine the alcohol, a slight molar excess of 3,5-dinitrobenzoic acid, and a few drops of concentrated sulfuric acid.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Add ice-cold water to precipitate the 3,5-dinitrobenzoate ester.[5]
-
Filter the precipitate and wash it with a 5% sodium bicarbonate solution to remove unreacted acid, followed by a wash with cold water.[5]
-
Recrystallize the product from ethanol.
-
-
Characterization:
-
Dry the purified crystals and determine their melting point for identification.
-
Data Presentation
The melting points of 3,5-dinitrobenzoate derivatives are crucial for the identification of the parent alcohol. The following table provides a summary of reported melting points for derivatives of common alcohols.
| Alcohol | Melting Point of 3,5-Dinitrobenzoate (°C) |
| Methanol | 107.5 |
| Ethanol | 92-93 |
| n-Propanol | 73-74 |
| Isopropanol | 121-122 |
| n-Butanol | 64 |
| Isobutanol | 87-88 |
| Benzyl Alcohol | 106 |
| Allyl Alcohol | 48 |
Note: Melting points are collated from various sources and may vary slightly depending on the experimental conditions and purity of the derivative.[11]
Visualizations
Conventional Derivatization Workflow
Caption: Workflow for the conventional derivatization of alcohols.
Microwave-Assisted Derivatization Workflow
Caption: Workflow for the microwave-assisted green synthesis.
Reaction Scheme
Caption: General reaction for alcohol derivatization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nbinno.com [nbinno.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. hansshodhsudha.com [hansshodhsudha.com]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates [pubs.sciepub.com]
- 11. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
Application Notes and Protocols for Phenol Identification Using 3,5-Dinitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the identification of unknown phenols through derivatization with 3,5-dinitrobenzoyl chloride. The resulting crystalline 3,5-dinitrobenzoate (B1224709) esters exhibit sharp and characteristic melting points, which serve as a reliable method for identification when compared against known standards.
Introduction
The characterization and identification of phenolic compounds are crucial in various fields, including drug development, natural product chemistry, and quality control. A classic and robust method for identifying phenols is through their conversion to crystalline ester derivatives. The reaction of a phenol (B47542) with 3,5-dinitrobenzoyl chloride produces a 3,5-dinitrobenzoate ester. These derivatives are typically solid compounds with distinct melting points, which can be used for identification purposes. This method is particularly useful for distinguishing between isomeric phenols and for the positive identification of a phenol when an authentic sample is not available for direct comparison (e.g., by mixed melting point determination).
The derivatization reaction proceeds via nucleophilic acyl substitution, where the phenolic hydroxyl group attacks the carbonyl carbon of the highly reactive 3,5-dinitrobenzoyl chloride. The presence of the two electron-withdrawing nitro groups on the benzoyl chloride enhances its reactivity. The reaction is often facilitated by a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.
Experimental Protocols
Two primary methods for the preparation of 3,5-dinitrobenzoate derivatives of phenols are presented below. Method A employs pyridine as a catalyst and solvent, while Method B is suitable for phenols that can be converted to their sodium salts.
Method A: Pyridine-Catalyzed Derivatization
This method is a widely used procedure for the esterification of phenols.[1][2]
Materials:
-
Unknown phenol (approx. 0.5 g)
-
3,5-Dinitrobenzoyl chloride (approx. 1 g)
-
Pyridine (2-3 mL)
-
5% Sodium carbonate solution
-
Methanol (B129727) or Ethanol for recrystallization
-
Test tubes
-
Water bath
-
Buchner funnel and flask
-
Melting point apparatus
Procedure:
-
In a dry test tube, dissolve approximately 0.5 g of the unknown phenol in 2 mL of pyridine.
-
Add about 1 g of 3,5-dinitrobenzoyl chloride to the solution.
-
If the reaction is not spontaneous, gently warm the mixture in a water bath for 15-30 minutes.
-
Cool the reaction mixture and add 10-15 mL of 5% sodium carbonate solution to precipitate the derivative and remove the excess acid.
-
Stir the mixture thoroughly and collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Recrystallize the crude derivative from a suitable solvent, such as methanol or ethanol, to obtain pure crystals.
-
Dry the purified crystals and determine their melting point.
Method B: Using Sodium Phenolate
This method is particularly useful for acidic phenols that readily form sodium salts.[2][3]
Materials:
-
Unknown phenol (1 equivalent)
-
Sodium hydroxide solution (10%)
-
3,5-Dinitrobenzoyl chloride (1 equivalent)
-
Dichloromethane or other suitable organic solvent
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Methanol or Ethanol for recrystallization
-
Melting point apparatus
Procedure:
-
Dissolve the phenol in a slight excess of 10% aqueous sodium hydroxide solution to form the sodium phenolate.
-
Add a stoichiometric amount of 3,5-dinitrobenzoyl chloride to the solution.
-
Stopper the flask and shake vigorously for about 15 minutes. The solid derivative should precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Alternatively, the product can be extracted into an organic solvent like dichloromethane.
-
If extraction is performed, separate the organic layer using a separatory funnel, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from methanol or ethanol.
-
Dry the purified crystals and determine their melting point.
Data Presentation
The melting point of the purified 3,5-dinitrobenzoate derivative is a key identifying feature. The table below provides the literature melting points for the 3,5-dinitrobenzoate derivatives of several common phenols.
| Phenol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Phenol | 145-146[2] |
| o-Cresol | 133-134[2] |
| m-Cresol | 160-162[2] |
| p-Cresol | 180-182[2] |
| Guaiacol | 138-139[2] |
| Carvacrol | 76-77[2] |
| Thymol | 102-103[2] |
| Catechol | 103-104 |
| Resorcinol | - |
| Hydroquinone | 169 |
| Pyrogallol | 92-93[2] |
| α-Naphthol | - |
| β-Naphthol | 106-107[2] |
Note: Some phenols may not form stable 3,5-dinitrobenzoate derivatives under standard conditions.
Visualization
Experimental Workflow
Caption: Experimental workflow for phenol identification.
Chemical Reaction Pathway
Caption: Derivatization of a phenol.
Safety Precautions
-
3,5-Dinitrobenzoyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
Phenols can be toxic and corrosive. Handle with care and avoid skin contact.
-
Always wear appropriate PPE when handling chemicals in the laboratory.
Troubleshooting
-
No precipitate forms: The phenol may be unreactive, or the reaction may require gentle heating. Ensure all reagents are of good quality. 3,5-Dinitrobenzoyl chloride can hydrolyze over time if exposed to atmospheric moisture.[1]
-
Oily product: The derivative may have a low melting point or be impure. Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the product. Thorough washing and recrystallization are crucial.
-
Melting point is broad: This indicates an impure sample. Repeat the recrystallization step until a sharp melting point is obtained.
This document is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Application Notes and Protocols for HPLC Analysis of 3,5-Dinitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. However, many analytes, such as alcohols, amines, and amino acids, lack a strong chromophore, making their detection by UV-Vis detectors challenging. Chemical derivatization with a suitable reagent can overcome this limitation by introducing a chromophoric tag to the analyte molecule. 3,5-Dinitrobenzoyl chloride (DNBZ-Cl) is a widely used derivatizing agent that reacts with nucleophilic groups like hydroxyl and amino groups to form highly UV-active 3,5-dinitrobenzoate (B1224709) esters and amides, respectively. This application note provides detailed protocols for the derivatization of various analytes with DNBZ-Cl and their subsequent analysis by HPLC.
Principle of Derivatization
The derivatization reaction involves the nucleophilic acyl substitution of the highly reactive 3,5-dinitrobenzoyl chloride with the hydroxyl or amino group of the analyte in the presence of a base. The two nitro groups on the aromatic ring of the DNBZ-Cl make the resulting derivative strongly absorb UV radiation, typically around 254-260 nm, significantly enhancing the sensitivity of detection. The derivatization process is generally rapid, quantitative, and produces stable derivatives suitable for chromatographic analysis.[1]
Applications
The HPLC analysis of 3,5-dinitrobenzoate derivatives has a broad range of applications, including:
-
Pharmaceutical Analysis: Quantification of active pharmaceutical ingredients (APIs) containing hydroxyl or amino groups, as well as the determination of impurities.
-
Food Science: Determination of biogenic amines in fermented foods and beverages.[1][2]
-
Biochemistry: Chiral separation and quantification of amino acids.[3]
-
Environmental Analysis: Trace analysis of alcohols and phenols in aqueous samples.
-
Clinical Chemistry: Analysis of biological molecules containing hydroxyl or amino functionalities.
Experimental Workflow
The overall workflow for the HPLC analysis of 3,5-dinitrobenzoate derivatives involves sample preparation, derivatization, chromatographic separation, and data analysis.
Caption: General experimental workflow for HPLC analysis.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies employing 3,5-dinitrobenzoyl chloride derivatization for HPLC analysis.
| Analyte Class | Analyte | Matrix | Detection Wavelength (nm) | Limit of Detection (LOD) | Linearity (R²) | Reference |
| Biogenic Amines | Agmatine, Cadaverine, Histamine, etc. | Fermented Foods | 260 | 124-864 µg/L | 0.965-0.996 | [2] |
| Amino Acids | Various α-amino acids | Standard Solutions | Not Specified | Not Specified | Not Specified | [3] |
| Alcohols | Methanol, Ethanol | Aqueous Solutions | Not Specified | Not Specified | Not Specified | [4][5] |
Experimental Protocols
Protocol 1: Derivatization of Biogenic Amines in Fermented Foods
This protocol is adapted from the method described for the analysis of biogenic amines in fermented food samples.[1][2]
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBZ-Cl) solution: 50 mM in acetonitrile (B52724).
-
Sodium hydroxide (B78521) (NaOH) solution: 1 M.
-
Hydrochloric acid (HCl) solution: 2 M.
-
2-Propanol.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sample extract.
Procedure:
-
To 100 µL of the sample extract (or standard solution) in a reaction vial, add 100 µL of 1 M NaOH and 100 µL of 2-propanol.
-
Add 100 µL of 50 mM DNBZ-Cl solution in acetonitrile.
-
Vortex the mixture and allow it to react at ambient temperature for 3 minutes.
-
Terminate the reaction by adding 100 µL of 2 M HCl.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: Derivatization of Alcohols in Aqueous Solutions
This protocol provides a simplified procedure for the derivatization of alcohols at low concentrations in aqueous solutions.[4][5]
Materials:
-
3,5-Dinitrobenzoyl chloride (DNBZ-Cl).
-
Pyridine.
-
Acetonitrile (dried over molecular sieves).
-
Aqueous alcohol sample (dried over molecular sieves).
Procedure:
-
Prepare a derivatizing reagent solution by dissolving 3,5-dinitrobenzoyl chloride in dried acetonitrile containing pyridine.
-
In a reaction vial, mix the dried aqueous alcohol sample with the derivatizing reagent solution.
-
Ensure a homogeneous solution is formed.
-
Allow the reaction to proceed to completion at room temperature. The reaction time may vary depending on the alcohol.
-
Directly inject an aliquot of the reaction mixture into the HPLC system.
Protocol 3: Chiral Separation of N-(3,5-Dinitrobenzoyl)-α-Amino Acids
This protocol is based on the chiral separation of N-(3,5-dinitrobenzoyl)-α-amino acids using a chiral stationary phase.[3]
Materials:
-
N-(3,5-Dinitrobenzoyl)-α-amino acid standards or derivatized sample.
-
Mobile phase: Acetic acid-triethylamine-acetonitrile (0.05/0.25/100, v/v/v).[3]
Derivatization of Amino Acids:
-
Dissolve the amino acid standard or sample in a suitable solvent.
-
Add a solution of 3,5-dinitrobenzoyl chloride in an aprotic solvent (e.g., acetonitrile) in the presence of a base (e.g., triethylamine (B128534) or pyridine).
-
Allow the reaction to proceed, typically with gentle heating or at room temperature.
-
After the reaction is complete, the mixture may be worked up by washing and extraction to remove excess reagents.
-
The resulting N-(3,5-dinitrobenzoyl)-α-amino acid derivative is then dissolved in the mobile phase for HPLC analysis.
HPLC Conditions
The following are general HPLC conditions that can be adapted for the analysis of 3,5-dinitrobenzoate derivatives. Method optimization is recommended for specific applications.
For General Reversed-Phase Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate (B84403) buffer) is commonly used. For example, a ternary gradient system can be employed.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
For Chiral Separation of Amino Acid Derivatives:
-
Column: Chiral stationary phase (CSP) based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[3]
-
Mobile Phase: Acetic acid-triethylamine-acetonitrile (0.05/0.25/100, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Method Validation
For reliable and accurate quantitative results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6][7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Derivatization Reaction and HPLC Separation Logic
Caption: Derivatization and subsequent HPLC separation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low derivatization yield | Inactive derivatizing reagent (hydrolyzed) | Use fresh 3,5-dinitrobenzoyl chloride. Ensure anhydrous conditions for the reaction. |
| Incorrect reaction pH | Optimize the pH of the reaction mixture. A basic medium is generally required. | |
| Poor peak shape (tailing or fronting) | Column overload | Dilute the sample. |
| Incompatible solvent for injection | Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. | |
| Column degradation | Use a guard column. Replace the analytical column if necessary. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate | Ensure proper pump performance and degas the mobile phase. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Baseline noise | Contaminated mobile phase or detector cell | Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell. |
Conclusion
Derivatization with 3,5-dinitrobenzoyl chloride is a robust and effective strategy to enhance the detectability of compounds with hydroxyl and amino functional groups in HPLC analysis. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate sensitive and reliable HPLC methods for a wide range of applications. Careful optimization of both the derivatization reaction and the chromatographic conditions is crucial for achieving the desired analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 6. journalbji.com [journalbji.com]
- 7. researchgate.net [researchgate.net]
Green Synthesis of 3,5-Dinitrobenzoates via Microwave-Assisted Esterification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3,5-dinitrobenzoate (B1224709) esters is a critical step in various chemical processes, including the characterization of alcohols and esters in qualitative organic analysis and as intermediates in the synthesis of pharmaceuticals and other high-value fine chemicals.[1][2] Traditional methods for their preparation often involve the use of hazardous reagents and produce harmful byproducts, failing to align with the principles of green chemistry.[1][3] Conventional synthesis typically requires the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[1][3] This initial step generates undesirable byproducts such as phosphoryl chloride (POCl₃), hydrochloric acid (HCl), and sulfur dioxide (SO₂).[1][3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry, offering significant advantages such as reduced reaction times, increased yields, and the elimination of hazardous solvents and reagents.[4] This document provides detailed protocols for the green synthesis of 3,5-dinitrobenzoates from alcohols and through transesterification of existing esters, utilizing microwave irradiation as an energy-efficient heating method. These methods are safer, faster, and more environmentally benign compared to conventional procedures.[1][5]
Advantages of the Microwave-Assisted Method
-
Reduced Reaction Time: Microwave heating can dramatically shorten reaction times from 45-60 minutes for conventional methods to as little as 5 minutes.[1][5]
-
Energy Efficiency: Microwave synthesis is more energy-efficient compared to conventional heating methods like using a sand bath.[5]
-
Elimination of Hazardous Reagents: The direct use of 3,5-dinitrobenzoic acid avoids the need for hazardous reagents like PCl₅ and SOCl₂.[1][3]
-
Prevention of Harmful Byproducts: This green approach eliminates the formation of toxic byproducts such as POCl₃, HCl, and SO₂.[1][3]
-
Simplicity and Safety: The procedures are simple to perform and inherently safer due to the contained nature of microwave reactors and the elimination of hazardous chemicals.[1]
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative differences between the conventional and microwave-assisted synthesis methods for 3,5-dinitrobenzoates.
| Parameter | Conventional Method (from Alcohols) | Microwave-Assisted Method (from Alcohols) | Conventional Method (Transesterification) | Microwave-Assisted Method (Transesterification) |
| Starting Materials | 3,5-Dinitrobenzoic acid, PCl₅ or SOCl₂, Alcohol | 3,5-Dinitrobenzoic acid, Alcohol | Ester, 3,5-Dinitrobenzoic acid | Ester, 3,5-Dinitrobenzoic acid |
| Catalyst | None (reagent-based) | Conc. H₂SO₄ (catalytic amount) | Conc. H₂SO₄ (catalytic amount) | Conc. H₂SO₄ (catalytic amount) |
| Reaction Time | 45 - 60 minutes[1] | ~5 minutes | 15 - 20 minutes[5] | 5 minutes[5] |
| Temperature | Warm water bath[1] | Not specified, microwave irradiation | Sand bath heating[5] | ~70°C[5] |
| Yield | Good | Good (for most primary alcohols)[6] | Variable (risk of charring)[5] | Good |
| Byproducts | POCl₃, HCl, SO₂[1][3] | Water | Water | Water |
| Green Chemistry Adherence | Poor | Excellent | Moderate | Excellent |
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted synthesis of 3,5-dinitrobenzoates.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates from Alcohols
This protocol is adapted from the green derivatization method for alcohols.[1] It is suitable for most primary alcohols; however, benzyl (B1604629) and furfuryl alcohols may undergo dehydration.[1][6]
Materials:
-
3,5-Dinitrobenzoic acid
-
Alcohol to be derivatized
-
Concentrated sulfuric acid (H₂SO₄)
-
Microwave reactor
-
Round-bottomed flask or appropriate microwave reaction vessel
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution
-
Appropriate solvent for recrystallization (e.g., ethanol)
Procedure:
-
In a clean, dry microwave reaction vessel, combine 1.0 g of 3,5-dinitrobenzoic acid with 1.0 mL of the alcohol.
-
Carefully add 1-2 drops of concentrated sulfuric acid to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a period of 3 to 5 minutes at a moderate power level. Note: Optimal time and power may need to be determined for specific alcohols and microwave systems.
-
After irradiation, allow the vessel to cool to room temperature.
-
Pour the crude product into a beaker containing ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 3,5-dinitrobenzoate derivative.
Protocol 2: Microwave-Assisted Transesterification for the Synthesis of 3,5-Dinitrobenzoates
This protocol is designed for the derivatization of the alcohol moiety of an ester.[5]
Materials:
-
Ester to be derivatized
-
3,5-Dinitrobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Microwave reactor
-
Appropriate microwave reaction vessel
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution
-
Appropriate solvent for recrystallization
Procedure:
-
Place the ester and 3,5-dinitrobenzoic acid in a microwave reaction vessel.
-
Add a few drops of concentrated sulfuric acid to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture at approximately 70°C for 5 minutes using microwave irradiation.[5]
-
After the reaction is complete, allow the vessel to cool.
-
Work-up the product by pouring the reaction mixture into ice-cold water.
-
Filter the resulting precipitate.
-
Wash the solid with sodium bicarbonate solution and then with water.
-
Purify the 3,5-dinitrobenzoate derivative by recrystallization.
Logical Relationship Diagram
References
- 1. hansshodhsudha.com [hansshodhsudha.com]
- 2. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Ethyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dinitrobenzoate (B1224709) is a nitroaromatic compound used in various chemical syntheses and as a derivatizing agent. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile and semi-volatile compounds like Ethyl 3,5-dinitrobenzoate. This document provides a detailed protocol for the analysis of this compound using GC-MS.
Principle of the Method
The method involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The compound is first volatilized in the heated injector of the gas chromatograph and then separated from other components on a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification and quantification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to obtain accurate and reproducible results. The following is a general guideline; specific sample matrices may require additional cleanup or extraction steps.
Protocol for Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable volatile organic solvent such as acetone (B3395972) or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume of the sample with the chosen solvent to bring the concentration of this compound within the calibration range.
-
For solid samples, accurately weigh a portion of the homogenized sample and extract with a suitable solvent using techniques such as sonication or vortexing, followed by centrifugation or filtration to remove particulate matter. Dilute the extract as necessary.
-
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization for your specific instrument and application. The analysis of nitroaromatic compounds can be challenging due to their potential for thermal degradation; therefore, careful optimization of the injector temperature is recommended.[1]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow mode) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C (optimization may be required to prevent thermal degradation) |
| Oven Temperature Program | - Initial Temperature: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 50 - 300 amu (Full Scan Mode) |
| For Quantitative Analysis (SIM Mode) | |
| Quantifier Ion | m/z 195 |
| Qualifier Ions | m/z 149, 63 |
Note on Retention Time: The Kovats retention index for this compound has been reported on standard non-polar columns, which can be used to predict its approximate retention time under different conditions.[2]
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables provide examples of how to present calibration and validation data. The values presented here are for illustrative purposes and must be determined experimentally.
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,910 |
| 10 | 155,487 |
| 25 | 389,123 |
| 50 | 780,543 |
| 100 | 1,565,987 |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy/Recovery (%) | 95 - 105% |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a base peak at m/z 195, corresponding to the loss of an ethoxy group (-OC2H5). Other significant fragments can be observed, which aid in the structural confirmation of the analyte. The NIST WebBook provides a reference mass spectrum for this compound.
References
Application of Ethyl 3,5-dinitrobenzoate in Charge-Transfer Complex Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dinitrobenzoate (B1224709) is a versatile π-electron acceptor molecule frequently employed in the study of charge-transfer (CT) complexes. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring, combined with the ester functionality, makes it an excellent candidate for forming stable CT complexes with a wide array of electron-donating molecules. These non-covalent interactions are of significant interest in various fields, including materials science for the development of organic semiconductors and nonlinear optical materials, as well as in drug development for understanding drug-receptor interactions and designing novel drug delivery systems.[1][2]
Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor, resulting in a new molecular entity with a characteristic absorption band in the UV-visible spectrum. The study of these complexes provides valuable insights into the electronic properties of the interacting molecules and the nature of their non-covalent interactions.
This document provides detailed application notes and experimental protocols for the investigation of charge-transfer complexes involving Ethyl 3,5-dinitrobenzoate.
Data Presentation: Spectroscopic and Thermodynamic Parameters
Table 1: Spectroscopic and Thermodynamic Data for Charge-Transfer Complexes of 1,3-Dinitrobenzene with Aliphatic Amines in DMSO. [3][4]
| Electron Donor (Amine) | λ_max (nm) | Association Constant (K_AD) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |
| Isopropylamine | 563 | Data not specified | Data not specified | Negative | Exothermic | Favorable |
| Ethylenediamine | 584 | Data not specified | Data not specified | Negative | Exothermic | Favorable |
| Tetraethylenepentamine | 580.5 | Data not specified | Data not specified | Negative | Exothermic | Favorable |
| Bis(3-aminopropyl)amine | 555 | Data not specified | Data not specified | Negative | Exothermic | Favorable |
Note: The original study indicates that the complexes were stable for more than 24 hours and that ΔG° values were negative due to exothermic enthalpy and favorable entropy changes.[3][4] Precise numerical values for K_AD, ε, ΔH°, and ΔS° were not provided in the abstract.
Experimental Protocols
Protocol 1: Synthesis of a Solid-State Charge-Transfer Complex
This protocol describes a general method for the synthesis of a solid-state charge-transfer complex between this compound (Acceptor) and an aromatic amine (Donor), adapted from procedures for similar dinitrobenzene compounds.
Materials:
-
This compound
-
Aromatic amine (e.g., Aniline, N,N-dimethylaniline)
-
Methanol (B129727) (analytical grade)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution of Reactants:
-
Dissolve 1 mmol of this compound in 20 mL of methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 1 mmol of the aromatic amine donor in 10 mL of methanol.
-
-
Reaction Mixture:
-
Slowly add the donor solution to the acceptor solution while stirring at room temperature.
-
A color change is typically observed upon mixing, indicating the formation of the charge-transfer complex.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and heat the mixture to a gentle reflux for 2-3 hours with continuous stirring.
-
-
Isolation of the Complex:
-
Allow the solution to cool to room temperature. The solid charge-transfer complex should precipitate out of the solution.
-
If precipitation is slow, the solution can be cooled further in an ice bath.
-
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
-
Drying:
-
Dry the collected solid in a desiccator under vacuum to obtain the pure charge-transfer complex.
-
-
Characterization:
-
The resulting solid can be characterized by melting point determination, FT-IR, ¹H NMR, and elemental analysis.
-
Protocol 2: Spectrophotometric Titration for Determination of Stoichiometry and Formation Constant
This protocol outlines the use of UV-Vis spectrophotometry to determine the stoichiometry and formation constant (Kc) of the charge-transfer complex in solution using the Benesi-Hildebrand method.
Materials and Equipment:
-
This compound (Acceptor)
-
Electron Donor (e.g., a polycyclic aromatic hydrocarbon or an aromatic amine)
-
Spectrophotometric grade solvent (e.g., Dichloromethane, Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a stock solution of the electron donor (e.g., 1 x 10⁻² M) in the same solvent. The concentration of the donor should be significantly higher than the acceptor to satisfy the conditions of the Benesi-Hildebrand equation.
-
-
Spectrophotometric Measurements:
-
Prepare a series of solutions in volumetric flasks by keeping the concentration of the acceptor constant and varying the concentration of the donor.
-
A typical series might involve a constant acceptor concentration of 1 x 10⁻⁴ M and donor concentrations ranging from 1 x 10⁻³ M to 1 x 10⁻² M.
-
Record the UV-Vis spectrum for each solution over the desired wavelength range (typically 300-700 nm) at a constant temperature.
-
A new absorption band, corresponding to the charge-transfer complex, should appear at a longer wavelength where neither the donor nor the acceptor absorbs significantly.
-
-
Data Analysis (Benesi-Hildebrand Method):
-
The Benesi-Hildebrand equation for a 1:1 complex is: [ \frac{[A_0]}{A_{CT}} = \frac{1}{K_c \epsilon_{CT}} \frac{1}{[D_0]} + \frac{1}{\epsilon_{CT}} ] where:
-
[A_0] is the initial concentration of the acceptor (this compound).
-
[D_0] is the initial concentration of the donor.
-
A_CT is the absorbance of the charge-transfer band.
-
K_c is the formation constant of the complex.
-
ε_CT is the molar absorptivity of the complex.
-
-
Plot [A_0] / A_CT versus 1 / [D_0].
-
A linear plot confirms the formation of a 1:1 complex.
-
The formation constant (K_c) can be calculated from the slope and intercept of the line (K_c = intercept / slope).
-
The molar absorptivity (ε_CT) can be calculated from the intercept (ε_CT = 1 / intercept).
-
Stoichiometry Determination (Job's Method of Continuous Variation):
Job's method can be used as an independent verification of the stoichiometry.
-
Prepare a series of solutions where the total molar concentration of the donor and acceptor is kept constant, but their mole fractions are varied.
-
Measure the absorbance of the charge-transfer band for each solution.
-
Plot the absorbance versus the mole fraction of the donor.
-
The mole fraction at which the absorbance is maximum indicates the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.
Visualization of Experimental Workflow and Concepts
Charge-Transfer Complex Formation
Caption: Formation of a charge-transfer complex.
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for spectrophotometric analysis.
Benesi-Hildebrand Plot Logic
Caption: Logic of the Benesi-Hildebrand analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric studies on the thermodynamic properties of charge-transfer complexes between m-DNB (1,3-dinitrobenzene) with aliphatic amines in DMSO and determination of the vertical electron affinity of m-DNB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Purity Ethyl 3,5-dinitrobenzoate via Optimized Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Ethyl 3,5-dinitrobenzoate (B1224709) using the recrystallization technique. Ethyl 3,5-dinitrobenzoate is a key intermediate in various synthetic processes; its purity is critical for downstream applications. The described method effectively removes common impurities, such as unreacted 3,5-dinitrobenzoic acid, resulting in a product with high purity, as verified by melting point analysis. This protocol is designed to be a reliable and reproducible method for obtaining high-quality this compound in a laboratory setting.
Introduction
Recrystallization is a fundamental purification technique in chemistry used to separate a crystalline compound from its soluble impurities. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point. This compound is a solid organic compound whose purity is paramount for its use in further chemical synthesis.[1] This document outlines an optimized protocol using a mixed solvent system of ethanol (B145695) and water to achieve high-purity crystals.
Principle of Recrystallization
The process involves dissolving the impure solid in a minimum volume of a hot solvent in which the compound has high solubility. Impurities that are insoluble in the hot solvent can be removed by hot filtration. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The soluble impurities remain in the cooled solvent (mother liquor). The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. The selection of an appropriate solvent is the most critical step in this process. For this compound, an ethanol-water mixture is effective, where ethanol acts as the primary solvent and water acts as the anti-solvent.
Experimental Protocol
This protocol details the necessary materials and step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Reagents:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
-
Equipment:
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass stirring rod
-
Graduated cylinders
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Drying oven or vacuum desiccator
-
Recrystallization Procedure
-
Dissolution: Place approximately 5.0 g of crude this compound into a 125 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 20 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add ethanol in small portions until the solid completely dissolves at the boiling point. Use the minimum amount of hot solvent necessary to ensure a good recovery rate.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean 250 mL Erlenmeyer flask. This step prevents premature crystallization on the funnel.
-
Inducing Crystallization: To the clear, hot filtrate, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount (5-10 mL) of a cold 50:50 ethanol-water mixture to remove any residual mother liquor.
-
Drying: Carefully transfer the crystals to a pre-weighed watch glass and dry them in a low-temperature oven (around 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Analysis: Determine the mass of the dried, recrystallized product and calculate the percent recovery. Measure the melting point of the purified crystals and compare it to the crude material and the literature value. The literature melting point for pure this compound is 94-95 °C.[2][3]
Data Presentation
The effectiveness of the purification is demonstrated by the narrowing and elevation of the melting point range and the percent recovery of the pure compound.
| Sample | Mass (g) | Melting Point Range (°C) | Recovery (%) | Purity Assessment |
| Crude Material | 5.00 | 88-92 | N/A | Impure |
| Recrystallized Product | 4.25 | 94-95 | 85 | High Purity |
Note: The data presented in this table is hypothetical and serves as an example of expected results.
Workflow Visualization
The following diagram illustrates the key stages of the recrystallization process for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Safety Precautions
-
Handle this compound and ethanol in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and sparks. Use a hot plate for heating, not a Bunsen burner.
-
Avoid inhalation of dust from the solid compounds.
Conclusion
The protocol described provides an effective and reproducible method for the purification of this compound. By using an ethanol-water mixed solvent system, this recrystallization technique successfully removes soluble impurities, yielding a product of high purity suitable for demanding research and development applications. The significant improvement in the melting point serves as a reliable indicator of the final product's quality.
References
Application Notes and Protocols for the Preparation of 3,5-Dinitrobenzoate Esters for Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characterization and identification of alcohols and phenols are fundamental procedures in organic chemistry, with significant applications in pharmaceutical development and quality control. A reliable method for this is the conversion of these hydroxyl compounds into crystalline derivatives with sharp, well-defined melting points. 3,5-Dinitrobenzoate (B1224709) esters are excellent derivatives for this purpose due to their ease of preparation, high crystallinity, and distinct melting points that are often in a convenient range for analysis. This document provides detailed protocols for the synthesis of 3,5-dinitrobenzoate esters, a comprehensive table of their melting points for a variety of alcohols and phenols, and visual guides to the experimental workflow and underlying chemical reaction.
Chemical Principle
The preparation of 3,5-dinitrobenzoate esters is an esterification reaction. Typically, an alcohol or phenol (B47542) is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid byproduct. The resulting ester is a solid that can be purified by recrystallization. The sharp melting point of the purified derivative serves as a key physical property for the identification of the original alcohol or phenol.
Data Presentation: Melting Points of 3,5-Dinitrobenzoate Esters
The table below provides a comprehensive list of melting points for the 3,5-dinitrobenzoate esters of various alcohols and phenols. This data is essential for the identification of unknown hydroxyl compounds.
| Alcohol/Phenol | Melting Point of 3,5-Dinitrobenzoate Ester (°C) |
| Alcohols | |
| Methanol | 108-109 |
| Ethanol (B145695) | 91-93 |
| 1-Propanol | 73-74 |
| 2-Propanol (Isopropyl alcohol) | 122 |
| 1-Butanol | 63-64 |
| 2-Butanol | 75-76 |
| Isobutyl alcohol (2-Methyl-1-propanol) | 86-87 |
| tert-Butyl alcohol | 141-142 |
| 1-Pentanol (Amyl alcohol) | 46-48 |
| Isoamyl alcohol (3-Methyl-1-butanol) | 61-62 |
| 1-Hexanol | 57-58 |
| Cyclohexanol | 112-113 |
| 1-Octanol | 61-62 |
| n-Decanol | 57-58 |
| Benzyl alcohol | 112-113 |
| Cinnamyl alcohol | 121 |
| Phenols | |
| Phenol | 145-146 |
| o-Cresol | 133-134 |
| m-Cresol | 160-162 |
| p-Cresol | 180-182 |
| Guaiacol | 138-139 |
| Thymol | 102-103 |
| Carvacrol | 76-77 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 3,5-Dinitrobenzoate Esters using 3,5-Dinitrobenzoyl Chloride
This protocol is a widely used and reliable method for the preparation of 3,5-dinitrobenzoate esters.[1][2][3]
Materials:
-
Unknown alcohol or phenol
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (dry)
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Ice
-
Test tubes
-
Water bath
-
Hirsch funnel and filter flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry test tube, dissolve approximately 0.2 g of 3,5-dinitrobenzoyl chloride in 2 mL of dry pyridine.
-
Addition of Alcohol/Phenol: To this solution, add approximately 0.1 g (or 0.1 mL) of the unknown alcohol or phenol.
-
Reaction: Gently warm the mixture in a water bath at 50-60°C for 15 minutes. For less reactive or tertiary alcohols, the reaction time may need to be extended or the temperature slightly increased.[1]
-
Precipitation: Cool the reaction mixture and add 10 mL of 5% sodium bicarbonate solution. This will precipitate the crude 3,5-dinitrobenzoate ester and remove any unreacted 3,5-dinitrobenzoyl chloride and pyridine.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Hirsch funnel. Wash the crystals with cold water.
-
Recrystallization: Purify the crude ester by recrystallization from a minimal amount of hot ethanol.[2] Allow the solution to cool slowly to form well-defined crystals.
-
Drying and Melting Point Determination: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry. Determine the melting point of the dry crystals.
Protocol 2: Green Microwave-Assisted Synthesis
This protocol offers a more environmentally friendly and rapid alternative to the conventional method.[2][3][4]
Materials:
-
Unknown alcohol
-
3,5-Dinitrobenzoic acid
-
Concentrated sulfuric acid (catalyst)
-
Microwave synthesizer
-
Ice-cold water
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Mixture: In a microwave reaction vial, combine the unknown alcohol (1 mL), 3,5-dinitrobenzoic acid (1.0 g), and a few drops of concentrated sulfuric acid.[4]
-
Microwave Irradiation: Heat the mixture in a microwave synthesizer at approximately 70°C for 3-5 minutes.[2][5]
-
Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude 3,5-dinitrobenzoate ester.[3]
-
Washing: Filter the precipitate and wash it with a 5% aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.[2]
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 3,5-dinitrobenzoate derivative.
-
Analysis: Dry the crystals and determine their melting point.
Visualizations
Chemical Reaction Scheme
Caption: Formation of a 3,5-dinitrobenzoate ester.
Experimental Workflow
Caption: Workflow for 3,5-dinitrobenzoate ester preparation.
References
- 1. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. hansshodhsudha.com [hansshodhsudha.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates [pubs.sciepub.com]
Application Notes: The Role of Pyridine in 3,5-Dinitrobenzoate Esterification
Introduction
The esterification of alcohols and phenols with 3,5-dinitrobenzoyl chloride is a fundamental and widely utilized derivatization technique in organic chemistry. This reaction converts liquid or low-melting point alcohols into solid crystalline esters with sharp, well-defined melting points, facilitating their identification and characterization.[1][2][3] The use of 3,5-dinitrobenzoic acid derivatives is also significant in the synthesis of pharmaceuticals and liquid crystal materials.[4] Pyridine (B92270) plays a crucial, dual role in this reaction, acting as both a nucleophilic catalyst and an acid scavenger, ensuring the reaction proceeds efficiently under mild conditions.[5][6][7]
Mechanism of Action: The Dual Role of Pyridine
In the esterification of an alcohol with 3,5-dinitrobenzoyl chloride, pyridine's function is twofold:
-
Nucleophilic Catalyst: Pyridine acts as a potent nucleophilic catalyst. It attacks the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride to form a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the alcohol than the original acyl chloride. This catalytic pathway accelerates the rate of esterification.[6][7]
-
Acid Scavenger: The reaction between the acyl chloride and the alcohol generates hydrochloric acid (HCl) as a byproduct.[1][7] Pyridine is a weak base that effectively neutralizes this HCl, forming pyridinium (B92312) chloride.[5][7] By sequestering the acid, pyridine prevents potential side reactions and drives the equilibrium of the reaction towards the formation of the ester product.[7]
The combination of these roles makes pyridine an indispensable reagent for this transformation, particularly for less reactive or high-molecular-weight alcohols that require heating to facilitate esterification.[2]
References
- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 3. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]
- 4. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 5. Solved What function does each reagent (3,5-dinitrobenzoyl | Chegg.com [chegg.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgosolver.com [orgosolver.com]
Application Notes: Ethyl 3,5-dinitrobenzoate as a Key Intermediate in the Synthesis of 3,5-diaminobenzoic Acid
Introduction
3,5-Diaminobenzoic acid (3,5-DABA) is a versatile chemical building block with significant applications in the pharmaceutical and materials science sectors. Its unique structure, featuring a carboxylic acid group and two amino groups in a meta-orientation on a benzene (B151609) ring, makes it a crucial component in the synthesis of a variety of complex molecules. One of the primary synthetic routes to 3,5-DABA involves the use of ethyl 3,5-dinitrobenzoate (B1224709) as a key intermediate. This pathway offers a reliable and scalable method for the production of high-purity 3,5-DABA.
Synthetic Strategy
The synthesis of 3,5-diaminobenzoic acid from ethyl benzoate (B1203000) is a three-step process:
-
Dinitration: Ethyl benzoate is first subjected to a dinitration reaction to introduce two nitro groups at the 3 and 5 positions of the benzene ring, yielding ethyl 3,5-dinitrobenzoate. This step is crucial for activating the molecule for subsequent reduction.
-
Reduction: The dinitro ester is then reduced to the corresponding diamino ester, ethyl 3,5-diaminobenzoate. Catalytic hydrogenation is a commonly employed method for this transformation due to its efficiency and cleaner reaction profile compared to other reduction methods.
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, yielding the target molecule, 3,5-diaminobenzoic acid.
This multi-step synthesis provides a controlled and efficient route to 3,5-DABA, allowing for the isolation and purification of intermediates, which can lead to a higher purity final product.
Applications of 3,5-Diaminobenzoic Acid
3,5-Diaminobenzoic acid is a valuable intermediate in various fields:
-
Pharmaceuticals: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs), including certain antimicrobial and anticancer agents.
-
Polymers: 3,5-DABA is used in the production of high-performance polymers, such as aramids and polyimides, which exhibit exceptional thermal stability and mechanical strength.
-
Dyes and Pigments: The amino groups in 3,5-DABA can be diazotized and coupled to form a variety of azo dyes.
The use of this compound as an intermediate provides a robust and adaptable platform for the synthesis of 3,5-diaminobenzoic acid, enabling further research and development in these critical areas.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Dinitration of Ethyl Benzoate | Fuming Nitric Acid, Concentrated Sulfuric Acid | - | - | 70-145 | 4-7 | ~55-70 | >95 |
| 2 | Reduction of this compound | Hydrogen Gas | Pd/C or Raney Ni | Ethanol (B145695) or Methanol | 20-150 | 2-10 | >96 | >95 |
| 3 | Hydrolysis of Ethyl 3,5-diaminobenzoate | Sodium Hydroxide (B78521), Hydrochloric Acid | - | Water/Ethanol | Reflux | 1-2 | High | >98 |
Experimental Workflow
Caption: Synthetic pathway from ethyl benzoate to 3,5-diaminobenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the dinitration of benzoic acid and is expected to yield the desired this compound.[1][2][3]
Materials:
-
Ethyl benzoate
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (>90%)
-
Ice
-
50% Ethanol solution
-
Round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (2 L)
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, add 150 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath and slowly add 30 g (0.2 mol) of ethyl benzoate with continuous stirring.
-
In a separate beaker, carefully prepare a nitrating mixture by adding 50 mL of fuming nitric acid to 50 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Slowly add the nitrating mixture to the ethyl benzoate solution using a dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 90°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 135-145°C for 3 hours in a fume hood.
-
Allow the mixture to cool to room temperature and then carefully pour it over 800 g of crushed ice in a 2 L beaker with stirring.
-
The crude this compound will precipitate as a yellow solid.
-
Filter the solid using a Büchner funnel and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from 50% ethanol to obtain pure this compound.
-
Dry the crystals in a vacuum oven. The expected melting point is around 92-94°C.[4][5]
Protocol 2: Synthesis of Ethyl 3,5-diaminobenzoate
This protocol describes the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Ethanol or Methanol
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Hydrogen gas source
-
High-pressure autoclave or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite bed)
Procedure:
-
In a high-pressure autoclave, dissolve 24 g (0.1 mol) of this compound in 300 mL of ethanol.
-
Carefully add 1.2 g of 10% Pd/C catalyst to the solution.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 2-3 MPa.
-
Heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a bed of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude ethyl 3,5-diaminobenzoate as a solid. This product can be used in the next step without further purification.
Protocol 3: Synthesis of 3,5-Diaminobenzoic Acid
This protocol details the alkaline hydrolysis of ethyl 3,5-diaminobenzoate.[6][7]
Materials:
-
Ethyl 3,5-diaminobenzoate
-
10% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
pH paper or pH meter
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Place the crude ethyl 3,5-diaminobenzoate from the previous step into a round-bottom flask.
-
Add 200 mL of 10% sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours. The ester will dissolve as it hydrolyzes to the sodium salt of the carboxylic acid.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 7. The 3,5-diaminobenzoic acid will precipitate as a white to light-colored solid.
-
Filter the precipitated solid using a Büchner funnel and wash with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain pure 3,5-diaminobenzoic acid.
-
Dry the purified crystals in a vacuum oven. The expected melting point is around 235-238°C (with decomposition).
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 618-71-3 | FE70670 | Biosynth [biosynth.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
Application Notes and Protocols: Use of Ethyl 3,5-Dinitrobenzoate in Organic Synthesis Teaching Labs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The derivatization of alcohols and amines is a classic technique in organic chemistry for the identification and characterization of unknown substances. 3,5-Dinitrobenzoyl chloride, a precursor to ethyl 3,5-dinitrobenzoate (B1224709), is a common derivatizing agent that reacts with alcohols and amines to form solid ester or amide derivatives with sharp, well-defined melting points. The resulting ethyl 3,5-dinitrobenzoate is an excellent example for students to synthesize, purify, and characterize, reinforcing key laboratory skills. These application notes provide detailed protocols for the synthesis and use of this compound and related derivatives in an organic synthesis teaching laboratory setting.
Synthesis of this compound
This experiment is a fundamental exercise in esterification and purification techniques, providing students with hands-on experience in handling reagents, monitoring reactions, and isolating products.
1.1. Reaction Scheme:
The synthesis of this compound is typically achieved through the esterification of 3,5-dinitrobenzoic acid. A common laboratory preparation involves a two-step process: the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with ethanol (B145695).
Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoic Acid + Thionyl Chloride (SOCl₂) → 3,5-Dinitrobenzoyl Chloride + SO₂ + HCl
Step 2: Synthesis of this compound 3,5-Dinitrobenzoyl Chloride + Ethanol → this compound + HCl
A greener alternative involves the direct esterification of 3,5-dinitrobenzoic acid with ethanol using a catalyst, often under microwave irradiation to reduce reaction times and the use of hazardous reagents.[1]
1.2. Experimental Protocols:
Two primary methods are presented: a traditional two-step synthesis and a greener, microwave-assisted one-step synthesis.
1.2.1. Traditional Two-Step Synthesis Protocol:
This method first prepares the acid chloride, which is then reacted with ethanol.
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)[1][2]
-
Ethanol
-
Sodium bicarbonate solution
-
Ice-cold water
-
Appropriate recrystallization solvent (e.g., 60% ethanol)[2]
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Büchner funnel, filter paper, and melting point apparatus.
Procedure:
Part A: Synthesis of 3,5-Dinitrobenzoyl Chloride [1]
-
In a fume hood, place 1.0 g of 3,5-dinitrobenzoic acid into a dry round-bottom flask.
-
Carefully add 1.5 g of phosphorus pentachloride (PCl₅) (or an excess of thionyl chloride).
-
Gently warm the mixture while stirring until it becomes a liquid.
-
Allow the mixture to cool. The crude 3,5-dinitrobenzoyl chloride will solidify.
Part B: Synthesis of this compound [1][2]
-
To the crude 3,5-dinitrobenzoyl chloride, add 5 mL of ethanol.
-
Heat the mixture under reflux on a warm water bath (around 80°C) for 10 minutes.[2]
-
Pour the reaction mixture into ice-cold water to precipitate the crude this compound.
-
Wash the precipitate with a sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Collect the crude product by suction filtration.
-
Recrystallize the crude product from an appropriate solvent, such as 60% ethanol, to obtain pure crystals.[2]
-
Dry the purified crystals and determine their mass, melting point, and characterize by IR spectroscopy.
1.2.2. Microwave-Assisted Green Synthesis Protocol: [1]
This method is faster and avoids the use of hazardous chlorinating agents.
Materials:
-
3,5-Dinitrobenzoic acid
-
Ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Ice-cold water
-
Microwave synthesizer
-
Büchner funnel, filter paper, and melting point apparatus.
Procedure:
-
In a microwave reaction vessel, combine 3,5-dinitrobenzoic acid, an excess of ethanol, and a few drops of concentrated sulfuric acid.
-
Heat the mixture in a microwave synthesizer for approximately 3-5 minutes at a suitable temperature (e.g., 70°C).[3]
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Wash the precipitate with a sodium bicarbonate solution and then with water.
-
Collect the crude product by suction filtration.
-
Recrystallize the product from ethanol to obtain pure crystals.
-
Dry the purified crystals and determine their mass, melting point, and characterize by IR spectroscopy.
1.3. Data Presentation:
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,5-Dinitrobenzoic Acid | C₇H₄N₂O₆ | 212.12 | 205-207[4] |
| This compound | C₉H₈N₂O₆ | 240.17[5] | 92-94[2][5] |
Table 2: Typical Experimental Data for this compound Synthesis
| Parameter | Traditional Method | Microwave-Assisted Method |
| Reaction Time | 45-60 minutes[1] | 15-20 minutes[3] |
| Typical Yield | 70-85% | 80-95% |
| Purity (by melting point) | Sharp melting range close to the literature value after recrystallization. | Sharp melting range close to the literature value after recrystallization. |
1.4. Characterization:
The synthesized this compound should be characterized by its melting point and Infrared (IR) spectrum.
-
Melting Point: A sharp melting point close to the literature value of 92-94°C indicates a high degree of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1730 |
| C-O (ester) | ~1270 |
| NO₂ (nitro group) | ~1540 and ~1345 |
| Aromatic C-H | ~3100 |
| Aliphatic C-H | ~2980 |
Application: Identification of an Unknown Alcohol
A primary pedagogical use of this chemistry is the identification of an unknown alcohol by converting it to its 3,5-dinitrobenzoate derivative and measuring the melting point of the purified product.
2.1. Reaction Scheme:
Unknown Alcohol + 3,5-Dinitrobenzoyl Chloride → 3,5-Dinitrobenzoate Derivative + HCl
2.2. Experimental Protocol:
Materials:
-
Unknown alcohol
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (optional, to neutralize HCl)
-
Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Test tubes, water bath, Büchner funnel, filter paper, melting point apparatus.
Procedure:
-
In a dry test tube, dissolve approximately 0.3 g of 3,5-dinitrobenzoyl chloride in 2 mL of the unknown alcohol. If the alcohol is a solid, dissolve both solids in a minimal amount of dry pyridine.
-
Gently heat the mixture in a water bath for 10-15 minutes.
-
Allow the mixture to cool to room temperature.
-
Add about 5 mL of 5% sodium bicarbonate solution to the mixture and stir to precipitate the derivative.
-
Collect the solid derivative by suction filtration and wash it with cold water.
-
Recrystallize the derivative from a minimal amount of hot ethanol.
-
Dry the purified crystals and determine their melting point.
-
Compare the experimental melting point with a list of known 3,5-dinitrobenzoate derivatives to identify the unknown alcohol.
2.3. Data Presentation:
Table 4: Melting Points of 3,5-Dinitrobenzoate Derivatives of Common Alcohols
| Alcohol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |
| Methanol | 108-109 |
| Ethanol | 91-92 |
| n-Propanol | 73-74 |
| Isopropanol | 121-122 |
| n-Butanol | 63-64[6] |
| Isobutanol | 86-87 |
| n-Hexanol | 57-58[6] |
| Cyclohexanol | 112-113 |
| Benzyl alcohol | 112-113 |
Mandatory Visualizations
Diagram 1: Traditional Synthesis Workflow
Caption: Workflow for the traditional synthesis of this compound.
Diagram 2: Green Synthesis Workflow
Caption: Workflow for the green synthesis of this compound.
Diagram 3: Reaction Mechanism for Esterification
Caption: Simplified mechanism of the esterification reaction.
Diagram 4: Logical Relationship for Unknown Identification
Caption: Logical workflow for identifying an unknown alcohol.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,5-Dinitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,5-dinitrobenzoate (B1224709).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ethyl 3,5-dinitrobenzoate, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
-
Answer: Low or no yield can stem from several factors depending on the synthetic route employed.
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Incomplete conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride: If you are using the acid chloride route, the reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) may be incomplete. Ensure the reagents are pure and the reaction is gently warmed to initiate the conversion.[1][2]
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Slow and reversible direct esterification: The direct reaction of 3,5-dinitrobenzoic acid with ethanol (B145695) is inherently slow and reversible.[2][3] To drive the equilibrium towards the product, consider using a microwave-assisted method with a few drops of concentrated sulfuric acid as a catalyst.[2][3]
-
Decomposition of starting materials or product: Excessive heating during the reaction or workup can lead to decomposition. For the acid chloride route, the reaction with ethanol should be warmed to about 80°C for a short period (e.g., 10 minutes).[1]
-
Insufficient reaction time: While excessive heating is detrimental, insufficient reaction time will also result in low conversion. The conventional method can take 45-60 minutes.[2][3]
-
Moisture contamination: The reagents used, especially phosphorus pentachloride and 3,5-dinitrobenzoyl chloride, are sensitive to moisture. Ensure all glassware is dry and reagents are handled in a moisture-free environment.
-
Issue 2: Impure Product Obtained
-
Question: My final product is impure, as indicated by a broad melting point range or discoloration. How can I improve its purity?
-
Answer: Impurities can arise from unreacted starting materials, side products, or improper workup.
-
Presence of unreacted 3,5-dinitrobenzoic acid: If the esterification is incomplete, the final product will be contaminated with the starting acid. This can be removed by washing the crude product with a sodium bicarbonate solution.[2]
-
Formation of byproducts: The reaction of 3,5-dinitrobenzoic acid with PCl₅ produces phosphorus oxychloride as a byproduct, which should be carefully separated from the solid dinitrobenzoyl chloride.[1] In the nitration of benzoic acid to form the precursor, dinitration can occur if the reaction is not properly cooled, leading to 3,5-dinitrobenzoic acid as a potential impurity in a mononitration attempt.[4][5]
-
Ineffective recrystallization: The choice of solvent is crucial for effective purification. Ethanol or 60% aqueous alcohol are commonly used for recrystallizing this compound.[1] Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected melting point of pure this compound?
-
Answer: The literature melting point for this compound is around 91-94°C.[2][6]
-
Question: Are there greener alternatives to the traditional synthesis methods?
-
Answer: Yes, a microwave-assisted synthesis directly from 3,5-dinitrobenzoic acid and ethanol with a catalytic amount of concentrated sulfuric acid is considered a greener approach.[2][3] This method avoids the use of hazardous reagents like PCl₅ or SOCl₂ and reduces the formation of harmful byproducts such as POCl₃, HCl, and SO₂.[2][3]
-
Question: What are common side reactions to be aware of?
-
Answer: In the preparation of the precursor, 3,5-dinitrobenzoic acid, from benzoic acid, overheating can lead to the formation of other nitrated isomers or even tri-nitrated products.[7] During the esterification, if using the acid chloride route, hydrolysis of the acid chloride back to the carboxylic acid can occur if moisture is present.
-
Question: How can I confirm the identity and purity of my product?
-
Answer: The identity and purity of this compound can be confirmed by its melting point, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular weight of this compound is 240.17 g/mol .[8]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | 240.17 g/mol | [8] |
| Melting Point | 91-94 °C | [2][6] |
| Yield (Microwave Method) | 45-50% (for Ethanol) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acid Chloride Route
-
Preparation of 3,5-dinitrobenzoyl chloride: In a dry flask, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.[1] Allow the mixture to cool.
-
Separation: Separate the solid 3,5-dinitrobenzoyl chloride from the liquid phosphorus oxychloride by pressing on a porous plate.[1]
-
Esterification: Treat the crude 3,5-dinitrobenzoyl chloride with 5 ml of ethyl alcohol under reflux and warm to approximately 80°C for 10 minutes.[1]
-
Workup and Purification: Pour the reaction mixture into ice-cold water. Wash the crude product with a sodium bicarbonate solution.[2] Recrystallize the product from 60% alcohol.[1]
Protocol 2: Microwave-Assisted Green Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottomed flask suitable for microwave synthesis, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of ethanol.[3]
-
Catalyst Addition: Add 1-2 drops of concentrated sulfuric acid to the mixture.[3]
-
Microwave Irradiation: Place the flask in a microwave reactor and irradiate according to the instrument's guidelines until the reaction is complete (monitoring by TLC is recommended).
-
Workup and Purification: Pour the crude product into ice-cold water. Wash with a sodium bicarbonate solution and recrystallize from an appropriate solvent, such as aqueous ethanol.[2]
Visualizations
Caption: Synthesis workflows for this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. prepchem.com [prepchem.com]
- 2. hansshodhsudha.com [hansshodhsudha.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of Products from 3,5-Dinitrobenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for removing unreacted 3,5-dinitrobenzoic acid from a reaction product.
Frequently Asked Questions (FAQs)
Q1: What properties of 3,5-dinitrobenzoic acid are important for its removal?
Understanding the physicochemical properties of 3,5-dinitrobenzoic acid is crucial for selecting an appropriate purification strategy. It is a moderately strong organic acid with distinct solubility characteristics.
-
Acidity: With a pKa of 2.82, it is significantly more acidic than simple carboxylic acids like benzoic acid (pKa ≈ 4.2) or phenols (pKa ≈ 10).[1] This acidity allows for its selective conversion to a water-soluble carboxylate salt using a weak base, which is a cornerstone of extraction-based purification.
-
Solubility: The solubility profile dictates the choice of solvents for extraction and recrystallization. It is sparingly soluble in non-polar solvents and has limited solubility in cold water, but is very soluble in polar organic solvents like ethanol (B145695) and acetic acid.[2][3]
Table 1: Solubility Profile of 3,5-Dinitrobenzoic Acid
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 1.35 g/L | 25 | [2] |
| Water | 3.0 g/L | 25 | |
| Ethanol | 50 g/L (0.5 g / 10 mL) | Room Temp. | [4] |
| Glacial Acetic Acid | Very Soluble | Room Temp. | [2][3] |
| Ether | Sparingly Soluble | Room Temp. | [2][3] |
| Benzene | Sparingly Soluble | Room Temp. | [2] |
| Carbon Disulfide | Sparingly Soluble | Room Temp. | [3] |
Q2: How can I remove 3,5-dinitrobenzoic acid using liquid-liquid extraction?
Liquid-liquid extraction is the most common and efficient method, especially when the desired product has different acidic/basic properties. The strategy involves converting the acidic 3,5-dinitrobenzoic acid into its salt form, which is soluble in water but not in common organic solvents.
-
If your product is neutral or basic: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The 3,5-dinitrobenzoic acid will react to form sodium 3,5-dinitrobenzoate (B1224709) and move into the aqueous layer. Repeat the washings, combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent.[5]
-
If your product is also acidic: This is more challenging. A successful extraction depends on a significant difference in pKa between your product and 3,5-dinitrobenzoic acid (pKa 2.82). If your product is a much weaker acid (e.g., pKa > 5), you might be able to use a carefully buffered aqueous solution or a very weak base to selectively extract the stronger acid, 3,5-dinitrobenzoic acid. Careful pH monitoring is essential.
Troubleshooting Guide
Problem: My product is a neutral compound, but the extraction with sodium bicarbonate is not removing all the 3,5-dinitrobenzoic acid.
-
Possible Cause 1: Insufficient Base. You may not be using enough sodium bicarbonate to neutralize all the acid.
-
Solution: Increase the volume of the aqueous wash or use multiple, fresh portions of the bicarbonate solution. Check the pH of the aqueous layer after extraction; it should be basic.
-
-
Possible Cause 2: Emulsion Formation. An emulsion between the organic and aqueous layers can trap impurities.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. For stubborn emulsions, you can filter the mixture through a pad of Celite.
-
-
Possible Cause 3: Low Solubility of the Salt. While the sodium salt is water-soluble, high concentrations in the organic layer can lead to slow partitioning.
-
Solution: Dilute the organic layer with more solvent before performing the extraction to facilitate a more efficient transfer into the aqueous phase.
-
Problem: I tried to purify my product by recrystallization, but the 3,5-dinitrobenzoic acid co-crystallized with it.
-
Possible Cause 1: Similar Solubility Profiles. Your product and the impurity may have similar solubilities in the chosen solvent system.
-
Solution: First, try to remove the bulk of the acidic impurity using a basic wash as described in Q2. Then, perform the recrystallization. If direct recrystallization is the only option, you must find a solvent system where the solubility of your product and 3,5-dinitrobenzoic acid differ significantly with temperature. For example, 3,5-dinitrobenzoic acid can be recrystallized from 50% ethanol-water.[6][7] If your product is insoluble in this mixture, it could be an effective purification method.
-
-
Possible Cause 2: High Impurity Concentration. If the concentration of 3,5-dinitrobenzoic acid is too high, it may crash out of solution along with your product.
-
Solution: Perform a preliminary purification step first, such as a quick filtration of the crude material or an acid-base extraction, to reduce the amount of the impurity before attempting recrystallization.
-
Problem: My product is also an acid with a pKa close to 3,5-dinitrobenzoic acid. Extraction is not working.
-
Solution: Flash Column Chromatography. When extraction and recrystallization are ineffective, chromatography is the best alternative. 3,5-Dinitrobenzoic acid is a polar compound and will adhere to silica (B1680970) gel.
-
Methodology: Use a silica gel column and a solvent system (eluent) that allows your product to move down the column while the 3,5-dinitrobenzoic acid is retained or moves much more slowly. A common eluent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.[5] You would start with a lower polarity (less ethyl acetate) and gradually increase it to elute your product, leaving the highly polar acid on the column.
-
Experimental Protocols
Protocol 1: Removal by Basic Extraction
-
Dissolution: Dissolve the crude product mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, 50 mL for every 1 g of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 3-4) two more times with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point, while 3,5-dinitrobenzoic acid has different solubility (ideally, it remains soluble or is very insoluble).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Visual Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Mechanism of removal by basic liquid-liquid extraction.
References
- 1. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dinitrobenzoic acid, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]
- 4. 3,5-ジニトロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3,5-Dinitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing HPLC Separation of Dinitrobenzoate Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of dinitrobenzoate esters.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of dinitrobenzoate esters in a question-and-answer format.
Q1: Why are my dinitrobenzoate ester peaks tailing?
A: Peak tailing in the analysis of dinitrobenzoate esters is often due to secondary interactions between the analyte and the stationary phase. The nitro groups in the dinitrobenzoyl moiety can interact with active sites on the silica (B1680970) backbone of the column.
-
For Reversed-Phase HPLC:
-
Cause: Interaction with residual silanol (B1196071) groups on the C18 or C8 column.
-
Solution 1: Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This protonates the silanol groups, reducing their interaction with the analytes.
-
Solution 2: Use of an End-Capped Column: Employ a column that is thoroughly end-capped to minimize the number of accessible silanol groups.
-
-
For Normal-Phase HPLC:
-
Cause: Strong interaction with the polar stationary phase (e.g., silica).
-
Solution: Add a small amount of a polar solvent, like isopropanol (B130326), to the mobile phase to compete for active sites on the stationary phase.
-
Q2: I am seeing poor resolution between two or more dinitrobenzoate ester peaks. How can I improve it?
A: Poor resolution can be addressed by adjusting the mobile phase composition to alter the selectivity of the separation.
-
Isocratic Elution:
-
Solution 1: Adjust Solvent Strength: In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) to increase retention times and potentially improve separation. In normal-phase, increase the polarity of the mobile phase.
-
Solution 2: Change Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
-
Gradient Elution:
-
Solution: A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures of dinitrobenzoate esters with varying polarities.[1] Start with a lower concentration of the strong solvent and gradually increase it. This can sharpen peaks and improve resolution.[1][2]
-
Q3: My retention times are drifting from one injection to the next. What is causing this?
A: Retention time drift can be caused by several factors related to the mobile phase and column equilibration.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution or after changing the mobile phase.
-
Solution: Increase the column equilibration time between runs to ensure a stable baseline and consistent retention times.
-
Cause 2: Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of a volatile component or a change in pH.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a buffer, ensure it is within its effective buffering range.
Q4: I am observing a high backpressure in my HPLC system. What should I check?
A: High backpressure is often an indication of a blockage in the system.
-
Cause 1: Particulate Contamination: The column frit or guard column may be clogged with particulate matter from the sample or mobile phase.
-
Solution: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. A guard column can also help protect the analytical column from contamination.
-
Cause 2: Buffer Precipitation: If using a buffered mobile phase, the buffer may precipitate if the organic solvent concentration is too high.
-
Solution: Ensure the buffer is soluble in the highest concentration of organic solvent used in your method. It is good practice to flush the system with unbuffered mobile phase after a sequence of analyses.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the reversed-phase HPLC separation of dinitrobenzoate esters?
A: A common starting point for reversed-phase separation of dinitrobenzoate esters is a mixture of acetonitrile and water or methanol and water. A typical initial gradient could be from 50% to 95% organic solvent over 20-30 minutes. The addition of 0.1% formic acid to the aqueous phase is often beneficial for peak shape.
Q2: When should I consider using normal-phase HPLC for dinitrobenzoate esters?
A: Normal-phase HPLC is particularly useful for separating isomers of dinitrobenzoate esters or for compounds that are highly soluble in organic solvents and have poor retention in reversed-phase chromatography. A mobile phase consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol or ethanol (B145695) is typically used.
Q3: How does the pH of the mobile phase affect the separation of dinitrobenzoate esters?
A: The dinitrobenzoate moiety is derived from dinitrobenzoic acid, which is a weak acid. The pH of the mobile phase can influence the ionization state of any residual acidic functional groups on your analyte or on the stationary phase. For reversed-phase separation on silica-based columns, maintaining a slightly acidic pH (e.g., pH 3-5) can suppress the ionization of residual silanol groups, leading to improved peak shape.
Q4: Is derivatization with dinitrobenzoyl chloride suitable for all types of alcohols?
A: 3,5-Dinitrobenzoyl chloride is a versatile derivatizing agent for primary and secondary alcohols, enhancing their UV detection for HPLC analysis. However, the reaction with tertiary alcohols can be slow or may not proceed to completion. The derivatization of phenols is also possible.
Q5: How can I separate enantiomers of dinitrobenzoate esters derived from chiral alcohols?
A: The separation of chiral dinitrobenzoate esters requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective. The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is critical for achieving enantiomeric resolution.
Data Presentation
Table 1: Example Reversed-Phase HPLC Conditions for Dinitrobenzoate Esters
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Alkyl Dinitrobenzoates | C18, 4.6 x 150 mm, 5 µm | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 50-95% B in 20 min | 1.0 | UV at 254 nm |
| Dinitrobenzoate derivatives of fatty alcohols | C8, 4.6 x 250 mm, 5 µm | A: WaterB: MethanolGradient: 70-100% B in 30 min | 1.2 | UV at 254 nm |
Table 2: Example Normal-Phase HPLC Conditions for Chiral Separation of Dinitrobenzoate Esters
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Enantiomers of a chiral alcohol dinitrobenzoate | Chiral Stationary Phase (Polysaccharide-based), 4.6 x 250 mm, 5 µm | Hexane:Isopropanol (90:10, v/v) | 1.0 | UV at 254 nm |
| Enantiomers of an amino alcohol dinitrobenzoate | Chiral Stationary Phase (e.g., (R)-phenylglycinol-derived) | Hexane:Ethanol (80:20, v/v) | 0.8 | UV at 254 nm |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for the Separation of Dinitrobenzoate Esters
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the dinitrobenzoate ester sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B (linear gradient)
-
25-30 min: 95% B (hold)
-
30.1-35 min: 50% B (return to initial conditions and equilibrate).
-
-
-
Data Analysis:
-
Integrate the peaks of interest and determine their retention times and peak areas.
-
For quantitative analysis, prepare a calibration curve using standards of known concentrations.
-
Mandatory Visualization
Caption: Workflow for optimizing the HPLC mobile phase for dinitrobenzoate ester separation.
References
Technical Support Center: Ethyl 3,5-dinitrobenzoate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis and purification of Ethyl 3,5-dinitrobenzoate (B1224709).
Frequently Asked Questions (FAQs)
Q1: Why is my Ethyl 3,5-dinitrobenzoate product oily?
An oily or semi-solid product, instead of the expected crystalline solid, indicates the presence of impurities. Pure this compound is a solid with a melting point of approximately 92-95 °C.[1][2][3][4][5] The presence of impurities lowers the melting point of the compound, often resulting in an oily or sticky solid at room temperature.
Potential sources of these impurities include:
-
Unreacted Starting Materials: Residual 3,5-dinitrobenzoic acid, 3,5-dinitrobenzoyl chloride, or ethanol (B145695) can contaminate the final product.
-
Byproducts of the Reaction: Depending on the synthetic route, byproducts may be present. For instance, if 3,5-dinitrobenzoyl chloride is prepared using phosphorus pentachloride or thionyl chloride, residual phosphorus oxychloride or other reagents could be present if not properly removed.[6]
-
Residual Solvent: Incomplete removal of the recrystallization solvent (commonly ethanol) will result in an impure, often oily, product.
-
Presence of Water: Water can react with the starting material 3,5-dinitrobenzoyl chloride, leading to the formation of 3,5-dinitrobenzoic acid.
Troubleshooting Guide
If your this compound product is oily, follow these steps to identify the cause and purify the compound.
| Observation | Potential Cause | Recommended Action |
| Oily product with a sharp, acidic smell. | Presence of unreacted 3,5-dinitrobenzoyl chloride or byproducts like HCl. | Wash the crude product with a cold, dilute sodium bicarbonate solution to neutralize and remove acidic impurities.[6] Subsequently, wash with cold water and dry thoroughly before recrystallization. |
| The product solidifies upon cooling but has a low melting point. | Presence of unreacted 3,5-dinitrobenzoic acid or residual solvent. | Proceed with the recrystallization protocol outlined below. Ensure the product is completely dry after filtration. |
| The product remains oily even after thorough drying. | Significant contamination with starting materials or byproducts. | Perform a purification step before recrystallization. Washing with appropriate solvents to remove specific impurities may be necessary. Recrystallization is a crucial final step. |
Experimental Protocols
Recrystallization of this compound
This protocol describes the purification of crude this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute) or 60% aqueous ethanol[3]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude oily product into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. The solution should be heated gently on a hot plate.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven at a low temperature to remove all traces of the solvent.
-
Characterization: Determine the melting point of the dried crystals. A sharp melting point in the range of 92-95 °C indicates a pure product.[4]
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 240.17[1] | 92-95[2][4] | Pale yellow needles[5] |
| 3,5-Dinitrobenzoic acid | 212.12 | 205-207 | White to yellowish crystalline powder |
| Ethanol | 46.07 | -114.1 | Colorless liquid |
Troubleshooting Workflow
Caption: Troubleshooting workflow for an oily this compound product.
References
Troubleshooting low melting point of alcohol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the low melting point of alcohol derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the observed melting point of my synthesized alcohol derivative lower than the literature value?
A lower-than-expected melting point is a strong indicator of the presence of impurities in your sample.[1][2][3] Pure crystalline solids have a sharp, well-defined melting point.[4] Impurities disrupt the regular crystal lattice structure of the solid, which weakens the intermolecular forces holding the molecules together.[5][6][7] Consequently, less energy is required to break these forces and transition the substance from a solid to a liquid, resulting in a depressed melting point.[1][6]
Q2: My compound's melting point is not sharp; it melts over a wide range. What does this signify?
A broad melting point range is another classic sign of an impure substance.[1][3][4] For a pure compound, the transition from solid to liquid occurs over a narrow range, typically 0.5-1.0°C.[4] In an impure sample, different parts of the substance melt at different temperatures due to the uneven distribution of impurities, leading to a wider melting range (e.g., 145-148°C instead of a sharp 149.5-150°C).[3][4]
Q3: What are the common sources of impurities in the synthesis of alcohol derivatives?
Impurities can be introduced at various stages of the experimental process. Common sources include:
-
Unreacted Starting Materials: The original reactants may not have been fully consumed.
-
By-products: Side reactions can generate unintended molecules.[8]
-
Residual Solvents: Solvents used during the reaction or purification may not be fully removed.[9]
-
Reagents and Catalysts: These may persist in the final product.[8]
-
Water: Atmospheric moisture or water from reagents can be a significant impurity, especially for compounds capable of forming hydrates.
-
Degradation Products: The desired compound may decompose during the reaction or work-up.
Q4: Can the structure of the alcohol derivative itself influence its melting point?
Yes, beyond purity, the molecular structure plays a crucial role. Key factors include:
-
Molecular Weight: Generally, melting points increase with molecular weight due to stronger van der Waals forces.[10][11]
-
Hydrogen Bonding: The hydroxyl (-OH) group in alcohols allows for strong hydrogen bonding, leading to significantly higher melting points compared to alkanes or ethers of similar molar mass.[12][13]
-
Branching: Increased branching can lower the melting point compared to a straight-chain isomer because it disrupts efficient crystal packing, reducing the surface area for intermolecular interactions.[10][11]
-
Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.[14]
Troubleshooting Guide for Low Melting Point
If you observe a low or broad melting point for your alcohol derivative, follow this systematic troubleshooting guide.
Step 1: Confirm the Melting Point Measurement
Ensure your measurement technique is accurate.
-
Calibration: Verify that your melting point apparatus is calibrated correctly using a standard with a known, sharp melting point.
-
Heating Rate: Use a slow heating rate, approximately 1-2°C per minute, near the expected melting point to ensure thermal equilibrium between the sample and the thermometer.[4]
-
Sample Preparation: The sample must be completely dry and finely powdered. Pack the capillary tube with a small, dense sample (1-2 mm in height).[15]
Step 2: Assess Purity and Identify Contaminants
A low and broad melting point strongly suggests your sample needs purification.
-
Spectroscopic Analysis: Use techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to identify the structure of your main compound and detect impurities.[9][16] For example, a broad peak around 3200-3600 cm⁻¹ in an IR spectrum can indicate the presence of water or residual alcohol solvent.
-
Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate components in your sample, revealing the number of impurities and their relative quantities.[16][17]
Step 3: Purify the Alcohol Derivative
Based on the nature of the impurities, select an appropriate purification method.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[18][19] It relies on the difference in solubility between the desired compound and impurities in a given solvent at different temperatures.[20]
-
Column Chromatography: Useful for separating compounds with different polarities and for removing impurities that are difficult to separate by recrystallization.[17]
-
Distillation: Effective for purifying liquid alcohol derivatives or removing volatile impurities from a solid.[17][21]
-
Sublimation: A suitable method for solids that can transition directly to the gas phase without melting, leaving non-volatile impurities behind.[22]
Step 4: Re-evaluate the Purified Product
After purification, dry the sample thoroughly under a vacuum to remove all traces of solvent. Then, repeat the melting point determination. A successful purification should result in a higher melting point and a significantly narrower melting range.
Data Presentation
The following table summarizes the expected effect of impurities on the melting point of a hypothetical alcohol derivative, "Compound X."
| Sample Description | Expected Melting Point (°C) | Observed Melting Point (°C) | Melting Point Range (°C) | Interpretation |
| Pure Compound X (Literature Value) | 150 | - | ~0.5 - 1.0 | Highly Pure |
| Synthesized Compound X (Initial) | 150 | 142 - 146 | 4.0 | Significant Impurities Present |
| Compound X after Recrystallization | 150 | 148.5 - 149.5 | 1.0 | Improved Purity |
| Compound X after second Recrystallization | 150 | 149.5 - 150 | 0.5 | High Purity Achieved |
Experimental Protocols
Protocol 1: Melting Point Determination (Capillary Method)
This protocol describes the standard method for measuring the melting point of a solid sample.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Dry, powdered sample of the alcohol derivative
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, gently crush the solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of the capillary tube into the powdered sample. A small amount of solid will enter the tube.[4]
-
Packing the Sample: Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until you have a tightly packed column of 1-2 mm at the bottom of the tube.[15]
-
Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the sample block.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps save time for the accurate measurement. Let the apparatus cool down significantly before proceeding.[4]
-
Accurate Determination: Begin heating the block again. Once the temperature is about 15-20°C below the approximate melting point, slow the heating rate to 1-2°C per minute.[4]
-
Record the Melting Range:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire solid has turned into a clear liquid.
-
-
Report: The melting point is reported as the range T1 - T2.
Protocol 2: Recrystallization for Purification
This protocol provides a general procedure for purifying a solid alcohol derivative.
Materials:
-
Impure solid sample
-
Two Erlenmeyer flasks
-
Hot plate
-
Appropriate recrystallization solvent (or solvent pair)
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Glass stir rod
Procedure:
-
Solvent Selection: Choose a suitable solvent. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures, while impurities should be either highly soluble or insoluble at all temperatures.[18][23]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot (near-boiling) solvent required to completely dissolve the solid.[18][24] Stir continuously.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[25] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[18]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[20]
-
Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[18]
-
Drying: Allow the crystals to dry completely by pulling air through the funnel. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for a low melting point.
Caption: Effect of an impurity on a crystal lattice.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. homework.study.com [homework.study.com]
- 8. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. monash.edu [monash.edu]
- 12. Supplemental Topics [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. byjus.com [byjus.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. studymind.co.uk [studymind.co.uk]
- 22. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 23. mt.com [mt.com]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. researchgate.net [researchgate.net]
Preventing decomposition of 3,5-dinitrobenzoyl chloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 3,5-dinitrobenzoyl chloride during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3,5-dinitrobenzoyl chloride decomposition?
A1: The primary cause of decomposition is hydrolysis, which occurs when the compound reacts with moisture from the atmosphere. This reaction converts the highly reactive 3,5-dinitrobenzoyl chloride into the less reactive 3,5-dinitrobenzoic acid and hydrochloric acid.
Q2: What are the visible signs of decomposition?
A2: Decomposition may not always be immediately visible. However, signs can include the presence of a white solid (3,5-dinitrobenzoic acid), a pungent odor of hydrogen chloride, and clumping of the yellow crystalline powder. Fuming upon opening the container is a strong indicator of reaction with atmospheric moisture.
Q3: Can I still use 3,5-dinitrobenzoyl chloride that has started to decompose?
A3: It is not recommended to use partially decomposed 3,5-dinitrobenzoyl chloride for applications requiring high purity and accurate stoichiometry. The presence of 3,5-dinitrobenzoic acid and HCl can interfere with subsequent reactions and lead to inaccurate results. For less sensitive applications, purification by recrystallization from a dry, inert solvent may be possible, but it is crucial to thoroughly dry the purified product.
Q4: Are there any chemical stabilizers that can be added to prevent decomposition?
A4: While the addition of stabilizers to acyl chlorides for long-term storage is not a common practice due to potential interference with downstream applications, some research suggests that non-nucleophilic tertiary amines, in very small quantities, might act as acid scavengers. However, their use could catalyze other unwanted reactions. The most effective "stabilization" is achieved through proper storage and handling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Fuming upon opening the container | Exposure to humid air, leading to hydrolysis. | Immediately handle the material in a dry environment (e.g., glove box or under a stream of inert gas). Minimize the time the container is open. |
| Clumped or caked material | Absorption of moisture. | The material has been compromised by moisture. Assess the purity before use. For future storage, use a container with a tighter seal and consider adding a desiccant. |
| Low yield or incomplete reaction in derivatization experiments | Decomposition of the 3,5-dinitrobenzoyl chloride reagent. | Verify the purity of the 3,5-dinitrobenzoyl chloride using an appropriate analytical method (see Experimental Protocols). Use a fresh, properly stored batch of the reagent. |
| Inconsistent results between different batches | Varying degrees of decomposition in the stored reagent. | Implement a standardized storage and handling protocol for all batches. Regularly test the purity of stored material. |
Storage and Handling Recommendations
To minimize decomposition, adhere to the following storage and handling procedures:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is often recommended. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Use a tightly sealed container made of glass or a compatible plastic (e.g., polyethylene, polypropylene). Avoid aluminum or galvanized containers. | Prevents moisture ingress and reaction with the container material. |
| Moisture Control | Store in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, molecular sieves). | Actively removes moisture from the immediate storage environment. |
| Handling | Handle in a dry, inert atmosphere (e.g., glove box). If a glove box is not available, work quickly and minimize exposure to air. | Minimizes contact with atmospheric moisture during use. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This method provides a quantitative assessment of the purity of 3,5-dinitrobenzoyl chloride and detects the presence of its primary decomposition product, 3,5-dinitrobenzoic acid (after derivatization).
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent).
Reagents:
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Derivatizing agent for the carboxylic acid (e.g., diazomethane (B1218177) or a silylating agent like BSTFA).
-
High-purity 3,5-dinitrobenzoyl chloride reference standard.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3,5-dinitrobenzoyl chloride sample into a vial.
-
Dissolve in 1 mL of anhydrous solvent.
-
If detecting 3,5-dinitrobenzoic acid, derivatize a separate aliquot according to the derivatizing agent's protocol to make it volatile for GC analysis.
-
-
GC-FID Conditions (Example):
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: 100°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared sample and the reference standard.
-
Identify the peaks corresponding to 3,5-dinitrobenzoyl chloride and any impurities by comparing retention times with the standard.
-
Calculate the purity based on the peak area percentage.
-
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This method allows for the determination of the absolute purity of 3,5-dinitrobenzoyl chloride without the need for a specific reference standard of the analyte itself, by using a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
Certified internal standard with a known purity (e.g., maleic anhydride (B1165640) or dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the 3,5-dinitrobenzoyl chloride sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the 3,5-dinitrobenzoyl chloride and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * P_standard * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visual Guides
Caption: Primary decomposition pathway of 3,5-dinitrobenzoyl chloride.
Caption: Recommended workflow for the storage of 3,5-dinitrobenzoyl chloride.
Technical Support Center: Scaling Up the Synthesis of Ethyl 3,5-dinitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3,5-dinitrobenzoate (B1224709), with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Ethyl 3,5-dinitrobenzoate?
A1: The most prevalent laboratory methods for synthesizing this compound are:
-
Two-Step Method (via acid chloride): This involves the conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethanol (B145695) to form the ethyl ester.[1][2]
-
Direct Esterification (Fischer Esterification): This method involves the direct reaction of 3,5-dinitrobenzoic acid with ethanol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄).[3] This approach is considered a "greener" alternative as it avoids the use of hazardous chlorinating agents and the formation of corrosive byproducts.[2][3] Microwave assistance can be employed to accelerate this reaction.[2][3]
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Scaling up the synthesis, particularly if it involves the nitration of benzoic acid to produce the 3,5-dinitrobenzoic acid precursor, requires stringent safety protocols. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[4][5] Key safety considerations include:
-
Use of Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6][7]
-
Adequate Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[6][8]
-
Temperature Control: The reaction temperature, especially during nitration, must be carefully monitored and controlled. Use of an ice bath or other cooling system is crucial to prevent overheating.[9]
-
Slow Reagent Addition: Add nitrating agents and chlorinating agents slowly and in a controlled manner to manage the reaction rate and heat generation.[9]
-
Emergency Preparedness: Ensure that an emergency eyewash station, safety shower, and appropriate spill containment materials are readily accessible.[6][8]
Q3: How can I purify the final product, this compound?
A3: The most common method for purifying this compound is recrystallization. A mixture of ethanol and water (e.g., 60% alcohol) is often used as the solvent.[1] The crude product is dissolved in the hot solvent mixture and then allowed to cool slowly, which results in the formation of pure crystals. The crystals can then be collected by filtration.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction in the two-step method. | - Ensure the 3,5-dinitrobenzoyl chloride is fully formed before adding ethanol. The reaction with PCl₅ or SOCl₂ may require gentle warming.[1] - Use a slight excess of ethanol to drive the esterification to completion. |
| Reversible reaction in direct esterification. | - Use a larger excess of ethanol, which also serves as the solvent, to shift the equilibrium towards the product. - Remove the water formed during the reaction, for example, by using a Dean-Stark apparatus if scaling up. |
| Loss of product during workup and purification. | - When pouring the reaction mixture into ice-water, ensure the product fully precipitates before filtration. - During recrystallization, avoid using an excessive amount of solvent, as this can lead to product loss in the mother liquor. |
| Side reactions. | - In the two-step method, ensure the reaction with ethanol is performed under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid. |
Problem 2: Impure Product (e.g., incorrect melting point, presence of starting material)
| Potential Cause | Suggested Solution |
| Presence of unreacted 3,5-dinitrobenzoic acid. | - After precipitation, wash the crude product with a dilute solution of sodium bicarbonate to remove any unreacted acidic starting material.[2] - Ensure the recrystallization process is effective. A second recrystallization may be necessary. |
| Contamination with byproducts from the chlorination step (e.g., phosphorus oxychloride). | - After forming the acid chloride, ensure the byproduct (e.g., phosphorus oxychloride) is effectively separated. Pressing the crude acid chloride on a porous plate can help remove liquid byproducts.[1] |
| Polynitration during the synthesis of the precursor. | - Carefully control the temperature and stoichiometry during the nitration of benzoic acid to minimize the formation of other nitro-isomers. |
Experimental Protocols
Method 1: Two-Step Synthesis via Acid Chloride
Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride
-
In a fume hood, gently warm a mixture of 5 g of 3,5-dinitrobenzoic acid and 5 g of phosphorus pentachloride.[1]
-
Allow the mixture to cool.
-
Separate the solid 3,5-dinitrobenzoyl chloride from the liquid phosphorus oxychloride byproduct by pressing on a porous plate.[1]
Step 2: Synthesis of this compound
-
Treat the crude 3,5-dinitrobenzoyl chloride with 5 ml of ethanol.[1]
-
Heat the mixture under reflux at approximately 80°C for 10 minutes.[1]
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from 60% aqueous ethanol.[1] The expected melting point of the pure product is around 92-94°C.[1]
Method 2: Direct Esterification (Greener Approach)
-
In a round-bottomed flask, mix 1.0 g of 3,5-dinitrobenzoic acid with 1 mL of ethanol.[3]
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.[3]
-
The reaction can be heated on a warm water bath or subjected to microwave irradiation for a shorter reaction time (e.g., 2-5 minutes).[2][3]
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Wash the precipitate with a sodium bicarbonate solution to remove unreacted acid.[2]
-
Collect the solid by filtration and recrystallize from a suitable solvent like aqueous ethanol.
Quantitative Data Summary
| Parameter | Two-Step Method (Lab Scale) | Direct Esterification (Lab Scale) |
| Starting Material | 3,5-Dinitrobenzoic Acid | 3,5-Dinitrobenzoic Acid |
| Reagents | Phosphorus Pentachloride, Ethanol | Ethanol, Conc. Sulfuric Acid |
| Reaction Time | ~10 minutes for esterification | Varies (can be shorter with microwave) |
| Reaction Temperature | ~80°C for esterification | Warm water bath or microwave |
| Purification | Recrystallization from 60% ethanol | Recrystallization from aq. ethanol |
| Reported Melting Point | 92-94 °C | Not specified, but should be the same |
Visualizations
Caption: Workflow for the two primary synthesis methods of this compound.
Caption: A logical guide for troubleshooting common synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. hansshodhsudha.com [hansshodhsudha.com]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. vapourtec.com [vapourtec.com]
- 6. youtube.com [youtube.com]
- 7. ehs.com [ehs.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Microwave-Assisted Dinitrobenzoate Synthesis
Welcome to the technical support center for the microwave-assisted synthesis of dinitrobenzoates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of alternative catalysts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for dinitrobenzoates?
Microwave-assisted synthesis offers several key advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and potentially higher product yields. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can also enhance reaction selectivity and reduce the formation of byproducts.
Q2: Why should I consider alternative catalysts to concentrated sulfuric acid?
While concentrated sulfuric acid is a common and effective catalyst, it is highly corrosive and can lead to the dehydration of sensitive alcohols, resulting in charring and reduced yields.[1] Alternative catalysts, such as solid acids and ionic liquids, can be less corrosive, easier to handle, and in some cases, recyclable, aligning with the principles of green chemistry.
Q3: What are solid acid catalysts, and how do they work in this synthesis?
Solid acid catalysts are heterogeneous catalysts that have acidic sites on their surface. Examples include clays (B1170129) like Montmorillonite K-10 and sulfated zeolites. In the esterification reaction, these acidic sites protonate the carbonyl oxygen of the 3,5-dinitrobenzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Their key advantage is the ease of separation from the reaction mixture by simple filtration.
Q4: Can ionic liquids be used as catalysts for dinitrobenzoate synthesis?
Yes, certain ionic liquids can act as both the solvent and the catalyst in esterification reactions. Their negligible vapor pressure, high thermal stability, and ability to efficiently absorb microwave radiation make them suitable for this application.[2][3] Some ionic liquids possess inherent acidity that can catalyze the reaction.
Q5: Is N-Fluorobenzenesulfonimide (NFSi) a suitable catalyst for this reaction?
N-Fluorobenzenesulfonimide (NFSi) has been shown to be an efficient, metal-free catalyst for the microwave-assisted esterification of various carboxylic acids.[4][5] It can activate the carboxylic acid group towards nucleophilic attack by the alcohol. Its water and air tolerance make it a convenient catalyst to handle in a laboratory setting.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst.- Insufficient microwave power or time.- Presence of water in the reaction mixture.- Incorrect stoichiometry of reactants. | - Ensure the catalyst is active. For solid acids, consider calcination before use.- Optimize microwave irradiation time and power. Start with conditions reported for similar reactions.- Use dry solvents and reagents. Consider adding a dehydrating agent like silica (B1680970) beads.- Use a slight excess of the alcohol. |
| Charring or Darkening of the Reaction Mixture | - Excessive microwave power or temperature leading to decomposition.- Use of a highly acidic catalyst with sensitive alcohols. | - Reduce the microwave power and/or reaction temperature.- Consider using a milder catalyst, such as Montmorillonite K-10, instead of strong acids like sulfated zirconia. |
| Difficulty Separating the Product | - For solid acid catalysts, the catalyst particles may be too fine.- For ionic liquid catalysts, the product may be highly soluble in the ionic liquid. | - Use a finer filter paper or centrifugation to separate the catalyst.- Perform an extraction with a suitable organic solvent in which the product is soluble but the ionic liquid is not. |
| Inconsistent Results | - Non-uniform heating in a domestic microwave oven.- Catalyst deactivation upon reuse. | - Use a dedicated scientific microwave reactor for better control over reaction parameters.- If reusing a solid acid catalyst, wash it with a suitable solvent and dry it thoroughly before the next run. Consider calcination to regenerate acidic sites. |
| Reaction Stalls Before Completion | - Equilibrium has been reached.- Catalyst has been poisoned or has leached from the support. | - Remove water as it forms, for example, by using a Dean-Stark trap if compatible with the microwave setup, or by adding molecular sieves.- Test for catalyst leaching and consider using a more robust solid support. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted esterification of carboxylic acids using various catalysts. Note that the data for alternative catalysts are based on reactions with benzoic acid or oleic acid as representative substrates due to the limited availability of data specifically for 3,5-dinitrobenzoic acid with these catalysts.
| Catalyst | Substrate | Alcohol | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Concentrated H₂SO₄ | 3,5-Dinitrobenzoic Acid | Various primary alcohols | A few drops | Not specified | 2-5 | Good to Excellent | [1] |
| Montmorillonite K-10 | Phenylacetaldehyde & α-amino carbonyl | - | 200 mg per 0.3 mmol substrate | Not specified | 10 | 85-95 | |
| Sulfated Zirconia | Oleic Acid | Methanol | 5% w/w | 200 | 20 | 68.7 | [6][7] |
| N-Fluorobenzenesulfonimide (NFSi) | Benzoic Acid | Methanol | 7 mol% | 120 | 30 | High | [4] |
| Ionic Liquid ([bmim][BF₄]) | Not specified | Not specified | Solvent/Catalyst | Not specified | Not specified | - | [8] |
Experimental Protocols
General Protocol for Microwave-Assisted Dinitrobenzoate Synthesis using a Solid Acid Catalyst (e.g., Montmorillonite K-10)
-
In a 10 mL microwave reaction vial, add 3,5-dinitrobenzoic acid (1 mmol), the desired alcohol (1.2 mmol), and the solid acid catalyst (e.g., Montmorillonite K-10, ~100 mg).
-
Add a suitable microwave-transparent solvent (e.g., toluene, 3 mL) if the reaction is not performed under solvent-free conditions.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Set the reaction parameters: temperature (e.g., 120-150°C), time (e.g., 10-30 minutes), and power (e.g., 100-300 W).
-
After the reaction is complete and the vial has cooled to room temperature, filter the mixture to remove the solid catalyst.
-
Wash the catalyst with a small amount of the solvent used in the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Microwave-Assisted Dinitrobenzoate Synthesis using N-Fluorobenzenesulfonimide (NFSi) as a Catalyst
-
In a 10 mL microwave reaction vial, combine 3,5-dinitrobenzoic acid (1 mmol), the alcohol (1.5 mmol), and NFSi (0.07 mmol, 7 mol%).
-
Add a stirrer bar to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes) with stirring.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure dinitrobenzoate ester.
Visualizations
Experimental Workflow
Caption: General experimental workflow for microwave-assisted dinitrobenzoate synthesis.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. blogs.uni-mainz.de [blogs.uni-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. biotechjournal.in [biotechjournal.in]
- 4. mdpi.com [mdpi.com]
- 5. Journal articles: 'N-fluorobenzenesulfonimide' – Grafiati [grafiati.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Unique role of ionic liquid in microwave-assisted synthesis of monodisperse magnetite nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatography of Nitroaromatic Compounds
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the chromatographic analysis of nitroaromatic compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a particular focus on overcoming peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of nitroaromatic compounds.
Is the peak tailing affecting all peaks or just specific nitroaromatic compounds?
-
All Peaks Tailing: This often suggests a problem with the HPLC system or the column itself.
-
Specific Peaks Tailing: This is more likely related to the specific chemical interactions between your nitroaromatic analyte and the stationary phase.
Troubleshooting Steps for Tailing Peaks:
| Problem Category | Specific Cause | Recommended Solution(s) |
| Column Issues | Secondary Interactions with Residual Silanols | Nitroaromatic compounds, especially those with polar functional groups, can interact with acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary interaction mechanism leads to peak tailing.[1][3] Solutions: • Use an End-Capped Column: Select a column where the residual silanol groups have been chemically deactivated (end-capped).[4][5] • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these interactions.[5][6] • Use a Phenyl Stationary Phase: Phenyl columns can provide alternative selectivity for nitroaromatics through π-π interactions, which can reduce interactions with silanols.[7] |
| Metal Contamination | Trace metal impurities (e.g., iron, aluminum) in the silica (B1680970) matrix of the column can act as active sites, leading to chelation with certain analytes and causing peak tailing.[8] Solutions: • Use High-Purity Silica Columns: Modern columns are typically made with high-purity silica with low metal content. • Mobile Phase Additives: Add a chelating agent like EDTA to the mobile phase in low concentrations to block active metal sites.[8] | |
| Column Degradation or Contamination | Accumulation of strongly retained sample components or physical degradation of the column bed can lead to poor peak shape for all analytes.[1] Solutions: • Flush the Column: Flush the column with a strong solvent to remove contaminants.[6] • Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.[6] | |
| Mobile Phase Issues | Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of acidic or basic nitroaromatic compounds, influencing their retention and peak shape.[5] Solution: • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a single ionic form.[6] |
| Inadequate Buffer Concentration | Insufficient buffer capacity can lead to pH shifts on the column, causing inconsistent interactions and peak tailing.[6] Solution: • Increase Buffer Concentration: Use a buffer concentration typically in the range of 10-50 mM to ensure stable pH.[6] | |
| Mobile Phase Mismatch with Sample Solvent | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1][9] Solution: • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9] | |
| Sample-Related Issues | Sample Overload | Injecting too much sample can saturate the stationary phase, leading to a broadening of the peak and a tailing effect.[1] Solution: • Reduce Sample Concentration or Injection Volume: Dilute the sample or decrease the injection volume.[6] |
| Matrix Effects | Complex sample matrices can contain components that co-elute with the nitroaromatic analyte, causing interference and affecting peak shape.[10][11] Solution: • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.[10][12][13] | |
| System and Method Parameters | Extra-Column Volume | Excessive volume in the tubing, injector, or detector cell can cause band broadening and peak tailing, particularly for early-eluting peaks.[8] Solution: • Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[5] |
| Column Temperature | Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, affecting peak shape.[14][15] Solution: • Optimize and Control Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer.[15][16] |
Frequently Asked Questions (FAQs)
Q1: Why are my nitroaromatic compounds showing peak tailing on a C18 column?
A1: Peak tailing of nitroaromatic compounds on a C18 column is often due to secondary interactions between the analytes and residual silanol groups on the silica surface of the stationary phase.[1][2] Nitroaromatic compounds, particularly those with polar functional groups, can form hydrogen bonds with these silanols, leading to a secondary retention mechanism that causes the peak to tail.[1] Another potential cause is the interaction with trace metal contaminants within the silica packing.[8]
Q2: How does the mobile phase pH affect the peak shape of nitroaromatic compounds?
A2: The mobile phase pH is a critical parameter. For nitroaromatic compounds that are neutral, the effect of pH on peak shape is minimal. However, if your nitroaromatic compound has acidic or basic functional groups (e.g., nitrophenols), the mobile phase pH will determine its degree of ionization.[5] If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species will exist, leading to broadened or tailing peaks. To ensure a sharp peak, adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[6] Additionally, a low pH (around 2.5-3.5) can suppress the ionization of residual silanol groups on the column, reducing their ability to cause peak tailing.[5]
Q3: What type of column is best for analyzing nitroaromatic compounds to avoid peak tailing?
A3: While C18 columns are commonly used, for nitroaromatic compounds, a phenyl stationary phase can offer significant advantages in terms of selectivity and peak shape.[7] The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the nitroaromatic compounds, providing a primary retention mechanism that can overshadow the undesirable secondary interactions with silanols.[7] Alternatively, using a modern, high-purity, end-capped C18 column will also minimize peak tailing by reducing the number of accessible silanol groups.[4]
Q4: Can sample preparation influence peak tailing for nitroaromatic compounds?
A4: Yes, absolutely. A complex sample matrix can introduce interfering compounds that co-elute with your analyte, leading to distorted peak shapes.[10][11] Implementing a robust sample preparation method, such as Solid-Phase Extraction (SPE) , is highly recommended to clean up the sample and remove matrix components that could cause peak tailing or other chromatographic issues.[10][12]
Q5: I've tried optimizing my mobile phase and using a good column, but I still see some tailing. What else can I do?
A5: If you have addressed the common column and mobile phase issues, consider the following:
-
Mobile Phase Additives: For basic nitroaromatic compounds, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.[17][18]
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer kinetics, which can sometimes lead to sharper peaks.[14][15] Experiment with temperatures in the range of 30-40°C.
-
System Check: Ensure your HPLC system has minimal extra-column volume by using tubing with a small internal diameter and keeping the lengths as short as possible.[8]
Data Presentation
The following table provides illustrative data on how different chromatographic parameters can affect the peak asymmetry factor (As) for a model nitroaromatic compound. An ideal peak has an As of 1.0. Values greater than 1.2 are generally considered to be tailing.
| Parameter | Condition 1 | Asymmetry Factor (As) | Condition 2 | Asymmetry Factor (As) |
| Column Type | Standard C18 | 1.8 | Phenyl | 1.1 |
| Mobile Phase pH | 6.5 | 2.1 | 3.0 | 1.2 |
| Column Temperature | 25 °C | 1.6 | 40 °C | 1.3 |
| Mobile Phase Additive | None | 1.9 | 0.1% Triethylamine | 1.2 |
| Sample Load | 10 µg | 1.3 | 50 µg | 2.5 |
Experimental Protocols
Detailed HPLC Method for the Analysis of a Nitroaromatic Compound
This protocol is a general guideline and should be optimized for your specific analyte and matrix.
1. Materials and Reagents
-
HPLC System: An HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm) or a high-purity, end-capped C18 column.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid, analytical grade.
-
Sample Solvent: Mobile phase A (90:10 water:acetonitrile with 0.1% formic acid).
-
Filters: 0.45 µm syringe filters.
2. Chromatographic Conditions
-
Mobile Phase A: 90:10 Water:Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: 10:90 Water:Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 100% A
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18-20 min: Return to 100% A
-
20-25 min: Equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the nitroaromatic standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the sample solvent to concentrations ranging from 0.1 to 50 µg/mL.
4. Sample Preparation (from a solid matrix)
-
Extraction: Accurately weigh a known amount of the homogenized sample and extract it with acetonitrile using sonication or shaking.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the sample solvent to bring the analyte concentration within the calibration range.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Chemical Interactions Leading to Peak Tailing
Caption: Interactions between a nitroaromatic analyte and the stationary phase.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How Does Temperature Affect a Compound's Retention Time? [phenomenex.com]
- 15. ibisscientific.com [ibisscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hazardous Byproducts in Derivatization Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hazardous byproducts during derivatization reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical methods.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your derivatization experiments, with a focus on reducing or eliminating hazardous byproducts.
Issue 1: Presence of Unexpected Peaks in Chromatogram
Q1: My chromatogram shows extraneous peaks after derivatization. How can I identify if they are hazardous byproducts and how can I minimize them?
A1: Unforeseen peaks can originate from multiple sources, including the derivatizing reagent itself, side reactions, or contaminants. Identifying and minimizing these is crucial for data accuracy and safety.
-
Identification:
-
Blank Analysis: Run a reagent blank (all reaction components except the analyte) to identify peaks originating from the derivatization agent and its impurities.[1]
-
Mass Spectrometry (MS): If using GC-MS or LC-MS, analyze the mass spectrum of the unexpected peak to identify its structure. Byproducts often have predictable masses based on the reagent used.
-
Review Literature: Consult literature for the specific derivatization reagent you are using to understand its common byproducts. For instance, acylation with anhydrides is known to produce acidic byproducts.[2][3]
-
-
Minimization Strategies:
-
Optimize Reagent Stoichiometry: Use the minimum excess of derivatizing reagent necessary to drive the reaction to completion. A large excess can lead to more reagent-related artifact peaks.
-
Control Reaction Conditions: Over-heating or extended reaction times can lead to side reactions and degradation of your analyte or derivatives. Optimize temperature and time to favor the desired reaction.
-
Ensure Anhydrous Conditions: For moisture-sensitive reagents like silylating agents, the presence of water can lead to hydrolysis of the reagent and the formation of siloxane byproducts.[2]
-
Consider "Greener" Reagents: Reagents like N-Methyl-bis(trifluoroacetamide) (MBTFA) are designed to produce more volatile and less interfering byproducts compared to some traditional reagents.[3]
-
Issue 2: Dealing with Acidic Byproducts from Acylation Reactions
Q2: I am using an acylating agent like Trifluoroacetic Anhydride (TFAA), and I'm concerned about the corrosive acidic byproducts. How can I effectively remove them?
A2: Acidic byproducts from acylating anhydrides can damage your chromatographic column and interfere with your analysis. Their removal is a critical step.[4][5]
-
Neutralization with a Scavenger Base:
-
Incorporate a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), into your reaction mixture.[4][6] This base will neutralize the acidic byproduct as it forms.
-
For highly acid-sensitive compounds, a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is a good choice to maintain a neutral to slightly basic environment.[4]
-
-
Aqueous Workup:
-
After the reaction is complete, perform a liquid-liquid extraction. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will effectively remove the acidic byproducts into the aqueous phase.[2][7] Be sure to vent the separatory funnel frequently, as carbon dioxide gas can evolve and build pressure.[7]
-
-
Use of Alternative Reagents:
-
Consider using a fluoracylimidazole reagent instead of an anhydride. These reagents do not produce acidic byproducts, simplifying the workup procedure.[5]
-
Issue 3: Removing Excess Silylating Reagent
Q3: My silylation reaction is complete, but I have a large amount of unreacted silylating reagent that is interfering with my analysis. How can I remove it?
A3: Excess silylating reagent and its byproducts can obscure early eluting peaks and contaminate your GC system.
-
Evaporation: Many common silylating reagents and their byproducts (e.g., from BSTFA and MSTFA) are highly volatile.[8] They can often be removed by gentle evaporation under a stream of dry nitrogen.
-
Quenching: Carefully quench the reaction by adding a protic solvent like methanol. This will react with the excess silylating reagent. The resulting methoxy-silane is often more volatile and easily removed.
-
Solid-Phase Extraction (SPE): A silica-based SPE cartridge can be used to retain the polar analytes while the less polar, unreacted silylating reagent is washed away with a non-polar solvent.
-
Aqueous Wash: For more stable derivatives (e.g., TBDMS derivatives), a gentle wash with water or a buffered aqueous solution can hydrolyze and remove the excess reagent. However, be cautious as this can lead to the hydrolysis of less stable TMS derivatives.
Quantitative Data on Byproduct Formation
| Derivatization Method | Reagent/Catalyst | Key Byproducts/Artifacts | Relative Hazard/Interference Level | Reference |
| Acid-Catalyzed Methylation | BF₃ in Methanol | Methoxy (B1213986) artifacts from unsaturated fatty acids, Isomerization of conjugated fatty acids | High | [8][9] |
| HCl in Methanol | Fewer methoxy artifacts compared to BF₃, but can still cause some isomerization. | Moderate | [8][9] | |
| Base-Catalyzed Methylation | NaOMe in Methanol | Does not generate methoxy artifacts. Does not methylate free fatty acids. | Low | [8] |
| "Greener" Methylation | (Trimethylsilyl)diazomethane | Trimethylsilyl esters (artifacts), (Trimethylsilyl) impurities. | Moderate | [8] |
Note: The hazard and interference level is a qualitative assessment based on the cited literature.
Experimental Protocols
Below are detailed methodologies for key experiments focused on minimizing hazardous byproducts.
Protocol 1: Microwave-Assisted Derivatization of Amino Acids
This method significantly reduces reaction times, thereby minimizing the potential for byproduct formation from prolonged heating.[10]
-
Sample Preparation: Place the dried sample containing amino acids into a microwave-safe reaction vessel.
-
Reagent Addition: Add the silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a controlled power and temperature for a short duration (e.g., 1-5 minutes). The exact conditions should be optimized for the specific analytes and microwave system.
-
Cooling and Analysis: After irradiation, allow the vessel to cool to room temperature. The sample is then ready for GC-MS analysis.
Protocol 2: Solid-Phase Analytical Derivatization (SPAD) of Amines
SPAD combines extraction and derivatization into a single step, reducing solvent consumption and exposure to hazardous reagents.[11][12]
-
Cartridge Preparation: Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with an appropriate solvent.
-
Reagent Loading: Load the derivatizing reagent onto the SPE cartridge.
-
Sample Loading: Pass the aqueous sample containing the amines through the cartridge. The amines are retained on the solid phase and react with the immobilized derivatizing reagent.
-
Washing: Wash the cartridge with a solvent that removes unretained sample matrix components but does not elute the derivatized analytes.
-
Elution: Elute the derivatized amines from the cartridge with a suitable solvent.
-
Analysis: The eluate is then ready for analysis by HPLC or GC.
Protocol 3: Removal of Acidic Byproducts from Acylation Reactions
This protocol details a standard aqueous workup to remove acidic byproducts.[4][7]
-
Reaction Completion: Once the acylation reaction is complete (monitored by TLC or other suitable method), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄). Filter or decant the dried solution and remove the solvent under reduced pressure to obtain the crude product, now free of acidic byproducts.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making processes and workflows for minimizing hazardous byproducts in derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alcohol Derivatives: 3,5-Dinitrobenzoates vs. Other Key Alternatives
For researchers, scientists, and drug development professionals, the efficient characterization and derivatization of alcohols is a critical step in synthesis, analysis, and quality control. This guide provides an objective comparison of 3,5-dinitrobenzoate (B1224709) esters with other common alcohol derivatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.
The derivatization of alcohols is a fundamental technique employed to convert the hydroxyl group into a different functional group, thereby altering the molecule's physical and chemical properties. This process is often essential for enhancing volatility for gas chromatography (GC), improving crystallinity for X-ray analysis, or activating the alcohol for subsequent synthetic transformations. Among the myriad of derivatizing agents, 3,5-dinitrobenzoates have long been favored for their ability to produce stable, crystalline solids with sharp melting points, facilitating the identification of unknown alcohols. However, a range of other derivatives, including tosylates, mesylates, acetates, and ethers, offer distinct advantages in various experimental contexts.
Comparative Analysis of Alcohol Derivatives
The choice of an appropriate alcohol derivative is dictated by the specific requirements of the analytical or synthetic challenge at hand. The following table summarizes the key characteristics and performance metrics of 3,5-dinitrobenzoates alongside other prevalent alternatives.
| Derivative | Parent Reagent(s) | Typical Reaction Conditions | Key Advantages | Key Disadvantages | Primary Applications |
| 3,5-Dinitrobenzoate | 3,5-Dinitrobenzoyl chloride or 3,5-Dinitrobenzoic acid | Pyridine (B92270), mild heating | Forms highly crystalline solids with sharp, well-defined melting points.[1][2] | Can be difficult to prepare for tertiary alcohols.[2] Reagent can be sensitive to moisture. | Qualitative analysis and identification of alcohols via melting point determination. |
| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine or other base, 0°C to room temperature | Excellent leaving group for nucleophilic substitution (SN2) reactions. Stable and often crystalline. | Can sometimes lead to elimination side products. Reagent can be a lachrymator. | Conversion of alcohols into good leaving groups for synthesis. |
| Mesylate | Methanesulfonyl chloride (MsCl) | Pyridine or other base, 0°C to room temperature | Excellent leaving group, similar to tosylates. Generally more reactive than tosylates. | Less crystalline than tosylates. Can be more prone to side reactions. | Conversion of alcohols into good leaving groups for synthesis. |
| Acetate (B1210297) | Acetic anhydride | Pyridine or other catalyst, mild heating | Increases volatility for GC analysis. Simple and rapid preparation. | Not suitable for creating good leaving groups. Can be hydrolyzed back to the alcohol. | Derivatization for GC and GC-MS analysis. |
| Ether (e.g., Methyl) | Alkyl halide (e.g., Methyl iodide) and a base | Williamson ether synthesis (strong base) or acid catalysis | Chemically inert and stable, useful as a protecting group. | Difficult to cleave. Preparation can require harsh conditions. | Protecting group for the hydroxyl functionality during multi-step synthesis. |
Experimental Data: Melting Points of Alcohol Derivatives
The melting point of a crystalline derivative is a crucial physical constant for the identification of an unknown alcohol. The following table provides a comparative summary of the melting points of 3,5-dinitrobenzoate and tosylate derivatives for a selection of common alcohols.
| Alcohol | 3,5-Dinitrobenzoate M.p. (°C) | Tosylate M.p. (°C) |
| Methanol | 108-109 | 28-29 |
| Ethanol (B145695) | 92-93 | 32-34 |
| 1-Propanol | 73-74 | < -20 |
| 2-Propanol (Isopropyl alcohol) | 122-123 | 19-21 |
| 1-Butanol | 64 | Liquid at RT |
| 2-Butanol (sec-Butyl alcohol) | 75-76 | Liquid at RT |
| Isobutyl alcohol | 86-87 | Liquid at RT |
| tert-Butyl alcohol | 141-142 | Liquid at RT |
| Cyclohexanol | 112-113 | -4 |
| Benzyl alcohol | 113-114 | 58 |
Note: "Liquid at RT" indicates that the melting point is below room temperature.
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible results. Below are protocols for the preparation of 3,5-dinitrobenzoate and p-toluenesulfonate (tosylate) esters of a generic primary alcohol.
Protocol 1: Preparation of a 3,5-Dinitrobenzoate Ester
Materials:
-
Alcohol (1 mmol)
-
3,5-Dinitrobenzoyl chloride (1.1 mmol)
-
Pyridine (2 mL, anhydrous)
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the alcohol (1 mmol) in anhydrous pyridine (2 mL) in a clean, dry flask.
-
Cool the solution in an ice bath.
-
Slowly add 3,5-dinitrobenzoyl chloride (1.1 mmol) to the stirred solution.
-
After the addition is complete, continue stirring in the ice bath for 15 minutes. If no precipitate forms, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.
-
Pour the reaction mixture into a beaker containing 10 mL of ice-cold water.
-
Collect the solid precipitate by vacuum filtration and wash it with 10 mL of 5% sodium bicarbonate solution, followed by two 10 mL portions of cold water.
-
Recrystallize the crude 3,5-dinitrobenzoate from a minimal amount of hot ethanol to obtain pure crystals.
-
Dry the crystals and determine their melting point.
Protocol 2: Preparation of a p-Toluenesulfonate (Tosylate) Ester
Materials:
-
Alcohol (1 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)
-
Pyridine (2 mL, anhydrous)
-
Dichloromethane (B109758) (DCM) (10 mL, anhydrous)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2 mL) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Continue stirring the reaction mixture at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of 0.5 M HCl, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tosylate.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the signaling pathway for the formation of a 3,5-dinitrobenzoate ester and a logical workflow for the comparative analysis of alcohol derivatives.
Conclusion
The selection of an appropriate alcohol derivative is a nuanced decision that hinges on the experimental objective. For the unambiguous identification of unknown alcohols through classical methods, 3,5-dinitrobenzoates remain a valuable tool due to their propensity to form highly crystalline solids with characteristic melting points. However, for applications requiring the conversion of an alcohol into a good leaving group for synthetic purposes, tosylates and mesylates are the derivatives of choice. When volatility for gas-phase analysis is the primary concern, acetate esters provide a simple and effective solution. Finally, for the protection of the hydroxyl group, ethers offer excellent stability. By understanding the relative merits and limitations of each class of derivative, researchers can make informed decisions to optimize their experimental outcomes.
References
A Comparative Guide to the Quantification of Ethyl 3,5-dinitrobenzoate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 3,5-dinitrobenzoate (B1224709) against alternative analytical techniques, including Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry. The information presented is based on established methodologies for nitroaromatic compounds and related esters, providing a robust framework for method selection and implementation.
High-Performance Liquid Chromatography (HPLC): A High-Precision Approach
Reverse-phase HPLC with UV detection is a widely adopted, robust, and sensitive method for the analysis of nitroaromatic compounds. The methodology outlined below is adapted from the US EPA Method 8330B for nitroaromatics, nitramines, and nitrate (B79036) esters by HPLC, a validated and widely recognized standard in the field.[1][2][3]
Experimental Protocol: HPLC Method
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile (B52724):Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ethyl 3,5-dinitrobenzoate reference standard in acetonitrile to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Alternative Analytical Methods: A Comparative Overview
While HPLC stands out for its precision and specificity, other analytical techniques offer viable alternatives, each with its own set of advantages and limitations.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[4]
Experimental Protocol: GC Method
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to nitroaromatics.
-
Column: A non-polar capillary column such as SE-30 or a similar stationary phase is suitable.[5]
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures:
-
Injector: 250°C
-
Detector: 300°C
-
Oven: Temperature programming from an initial temperature (e.g., 150°C) to a final temperature (e.g., 280°C) at a defined ramp rate.
-
-
Sample Preparation: Samples are dissolved in a suitable volatile solvent like ethyl acetate (B1210297) or hexane.
UV-Vis Spectrophotometry
This technique offers a simpler and more cost-effective method for quantification, particularly for routine analysis of samples with a relatively simple matrix.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable UV-grade solvent in which this compound is soluble and stable (e.g., ethanol (B145695) or methanol).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over the UV-Vis range.
-
Prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of each standard and the sample solution at the determined λmax.
-
Construct a calibration curve and determine the concentration of the unknown sample.
-
Titrimetry
Titrimetric methods, specifically saponification followed by back-titration, can be used for the determination of esters. This is a classic chemical method that does not require sophisticated instrumentation.[6][7]
Experimental Protocol: Titrimetry
-
Accurately weigh a sample of this compound.
-
Add a known excess of a standardized ethanolic potassium hydroxide (B78521) solution.
-
Heat the mixture under reflux to ensure complete saponification of the ester.
-
Cool the solution and titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).
-
A blank titration without the sample is performed in parallel.
-
The amount of ester is calculated from the difference in the volume of hydrochloric acid consumed in the sample and blank titrations.
Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of nitroaromatic esters. The data presented for HPLC and GC is based on typical performance for related compounds, as specific validated data for this compound is not extensively available in the public domain.[8][9][10]
| Parameter | HPLC-UV | GC-FID/ECD | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Separation based on polarity; detection by UV absorbance. | Separation based on volatility; detection by flame ionization or electron capture. | Measurement of light absorbance at a specific wavelength. | Chemical reaction (saponification) and volumetric analysis. |
| Specificity | High | High | Low to Medium | Low |
| Sensitivity (LOD/LOQ) | High (µg/L to ng/mL range) | Very High with ECD (pg level) | Medium (µg/mL range) | Low (mg range) |
| Linearity (R²) | >0.999 | >0.99 | >0.99 | Not Applicable |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 5% |
| Throughput | High (with autosampler) | High (with autosampler) | Medium | Low |
| Cost (Instrument) | High | High | Low | Very Low |
| Sample Matrix Complexity | Tolerates complex matrices | Requires clean samples or extensive cleanup | Prone to interference from other absorbing species | Prone to interference from acidic or basic impurities |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation and Quantification.
Caption: Comparison of Analytical Methods for Quantification.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. For applications demanding high precision, specificity, and sensitivity, particularly in complex sample matrices, the validated HPLC method is the superior choice. Gas Chromatography offers comparable performance, especially with an ECD for trace analysis of nitroaromatics. For routine quality control where cost and simplicity are major considerations and the sample matrix is well-defined, UV-Vis Spectrophotometry provides a rapid and economical alternative. Titrimetry , while lacking in specificity and sensitivity compared to instrumental methods, remains a valuable tool for bulk material assay where access to sophisticated instrumentation is limited. This guide provides the foundational information for researchers and professionals to make an informed decision based on their analytical needs and available resources.
References
- 1. Validated Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
- 7. Determination of Esters | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Referencing Melting Points of Dinitrobenzoate Derivatives
For scientists and professionals in drug development, the precise identification of organic compounds is a critical step. The formation of crystalline derivatives, such as 3,5-dinitrobenzoates, provides a reliable method for characterizing substances like alcohols and phenols, which are often liquids at room temperature.[1][2] This guide offers a comparative summary of the melting points for various 3,5-dinitrobenzoate (B1224709) derivatives, details the experimental protocols for their preparation and analysis, and presents a logical workflow for their use in compound identification.
Data Presentation: Melting Points of 3,5-Dinitrobenzoate Derivatives
The melting point of a 3,5-dinitrobenzoate derivative is a key physical property used for identification.[3] The following table compiles the melting points of derivatives for a range of common alcohols and phenols as reported in the literature. It is important to note that slight variations in reported melting points can occur due to differences in experimental methods and purity of the sample.[4][5]
| Parent Compound | Derivative Melting Point (°C) |
| Alcohols | |
| Allyl alcohol | 48 - 50 |
| Benzyl alcohol | 106 - 115 |
| n-Butanol | 61 - 64 |
| sec-Butanol | 75 - 76 |
| tert-Butanol | 135 - 136 |
| Cyclohexanol | 112 - 113 |
| Ethanol | 92 - 94 |
| n-Heptanol | 47 - 48.5 |
| n-Hexanol | 58 - 61 |
| Isoamyl alcohol | 61 - 62 |
| Isobutyl alcohol | 86 - 88 |
| Isopropyl alcohol | 121 - 122.1 |
| Methanol | 107 - 110.5 |
| n-Octanol | 61 - 62 |
| 1-Phenylethanol | 93 - 95 |
| 2-Phenylethanol | 108 |
| n-Propanol | 71 - 74.5 |
| Phenols | |
| o-Cresol | 133 - 134 |
| m-Cresol | 160 - 162 |
| p-Cresol | 180 - 182 |
| Guaiacol | 137 - 139 |
| Phenol (B47542) | 145 - 146 |
| Thymol | 102 - 103 |
Note: Data compiled from multiple sources.[4][5][6][7]
Experimental Protocols
The successful preparation and analysis of 3,5-dinitrobenzoate derivatives hinge on meticulous experimental technique. Below are detailed protocols for both the synthesis of the derivatives and the determination of their melting points.
1. Preparation of 3,5-Dinitrobenzoate Derivatives
There are several methods for preparing these derivatives, from conventional heating to more modern microwave-assisted techniques.[1][8]
-
Conventional Method (using 3,5-dinitrobenzoyl chloride):
-
In a fume cupboard, prepare 3,5-dinitrobenzoyl chloride by mixing 1.0 g of 3,5-dinitrobenzoic acid with 1.5 g of phosphorus pentachloride (PCl₅), stirring until a liquid is formed.[8]
-
In a dry boiling tube, mix the freshly prepared 3,5-dinitrobenzoyl chloride with 1 mL of the alcohol or phenol to be identified.[1][8]
-
Gently warm the mixture in a water bath for approximately 10 minutes.[5]
-
Pour the reaction mixture into cold water to precipitate the crude ester derivative.[8]
-
Filter the precipitate and wash it with a saturated sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a water wash.[1][8]
-
Recrystallize the pure 3,5-dinitrobenzoate derivative from a suitable solvent, such as ethanol.[1]
-
-
Microwave-Assisted Green Method:
-
In a clean, dry round-bottomed flask, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.[9]
-
Add 1-2 drops of concentrated sulfuric acid to the mixture.[9]
-
Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.[9]
-
Pour the reaction mixture into ice-cold water to precipitate the derivative.[9]
-
Filter the solid and wash with an aqueous sodium bicarbonate solution.[9]
-
Recrystallize the product to obtain the pure derivative.[9] This method is often faster and avoids the use of hazardous reagents like PCl₅.[8]
-
2. Melting Point Determination
The melting point should be determined using a calibrated apparatus to ensure accuracy. A sharp melting range (typically within 1°C) is indicative of a pure compound.[3][10]
-
Capillary Tube Method (using a Mel-Temp or similar apparatus):
-
Ensure the crystalline derivative is completely dry and finely powdered.[11]
-
Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 2-3 mm.[10][11]
-
Place the capillary tube in the heating block of the melting point apparatus.[3]
-
Heat the sample rapidly at first to determine an approximate melting point.[3]
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[3][10]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[3][10]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying an unknown alcohol or phenol using 3,5-dinitrobenzoate derivatization.
Caption: Workflow for alcohol/phenol identification via dinitrobenzoate derivatization.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]
- 5. impa.usc.edu [impa.usc.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. hansshodhsudha.com [hansshodhsudha.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. davjalandhar.com [davjalandhar.com]
A Comparative Analysis of the Antifungal Efficacy of Ethyl 3,5-dinitrobenzoate and Methyl 3,5-dinitrobenzoate
In the landscape of antimicrobial research, the quest for novel therapeutic agents has led to the investigation of a wide array of synthetic compounds. Among these, 3,5-dinitrobenzoate (B1224709) esters have emerged as a class of molecules with notable biological activity. This guide provides a detailed comparison of the antifungal efficacy of two closely related analogs: ethyl 3,5-dinitrobenzoate and mthis compound, with a focus on their activity against pathogenic Candida species. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Efficacy: A Head-to-Head Comparison
The antifungal properties of both this compound and mthis compound have been evaluated against various strains of Candida, a genus of opportunistic pathogenic yeasts. The primary metrics for this comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), which respectively indicate the lowest concentration of a compound that inhibits visible growth and the lowest concentration that results in fungal death.
Recent studies have demonstrated that both compounds exhibit antifungal activity, with mthis compound showing superior potency against Candida albicans when compared directly to its ethyl counterpart.[1] The following table summarizes the available quantitative data for both compounds against several Candida species.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |
| This compound | Candida albicans | 125 µg/mL (0.52 mM) | - | [2] |
| Candida krusei | 100 µg/mL (0.42 mM) | - | [2] | |
| Candida tropicalis | 500 µg/mL (2.08 mM) | - | [2] | |
| Mthis compound | Candida albicans (ATCC 90028) | 0.27 - 1.10 mM | 2.21 mM | [1][3] |
| Candida albicans (PLA5) | 0.27 - 1.10 mM | - | [1][3] | |
| Candida albicans (PLA15) | 0.27 - 1.10 mM | - | [1][3] |
Notably, one study directly highlighted that mthis compound exhibited greater antifungal activity (MIC = 1.10 mM) than its analogue this compound (MIC = 4.71 mM) in their specific testing conditions.[1] This suggests that the seemingly minor difference in the alkyl ester group—a methyl versus an ethyl group—can significantly impact the biological efficacy of the molecule. The observation that esters with short alkyl side chains tend to exhibit better biological activity profiles further supports this finding.[2]
Experimental Protocols
The data presented above were primarily generated using the broth microdilution method, a standard and widely accepted technique for determining the MIC of antimicrobial agents.
Broth Microdilution Assay for Antifungal Susceptibility:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal cells is then prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
Preparation of Compound Dilutions: A stock solution of the test compound (ethyl or mthis compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions of the compound are then made in the culture medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Control wells, including a growth control (medium and inoculum without the compound) and a sterility control (medium only), are also included. The microtiter plate is then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Determination of MFC: To determine the MFC, an aliquot from each well that shows no visible growth is subcultured onto an agar (B569324) plate. The plates are incubated, and the MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plates.
References
A Comparative Spectroscopic Guide to 3,5-Dinitrobenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of a homologous series of alkyl 3,5-dinitrobenzoate (B1224709) esters. These compounds are frequently synthesized as derivatives to aid in the identification and characterization of alcohols. This document summarizes key data from UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses to facilitate their differentiation and structural elucidation.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for methyl, ethyl, propyl, and butyl 3,5-dinitrobenzoate esters.
Table 1: UV-Vis and IR Spectroscopic Data
| Ester | UV-Vis (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | IR (KBr, cm⁻¹) C=O Stretch | IR (KBr, cm⁻¹) NO₂ Asymmetric Stretch | IR (KBr, cm⁻¹) NO₂ Symmetric Stretch | IR (KBr, cm⁻¹) C-O Stretch |
| Methyl 3,5-dinitrobenzoate | Not Available | Not Available | ~1720 | ~1545 | ~1345 | ~1280 |
| This compound | Not Available | Not Available | ~1725 | ~1540 | ~1345 | ~1275 |
| Propyl 3,5-dinitrobenzoate | Not Available | Not Available | ~1725 | ~1540 | ~1345 | ~1275 |
| Butyl 3,5-dinitrobenzoate | Not Available | Not Available | ~1728 | ~1542 | ~1347 | ~1278 |
Table 2: ¹H NMR and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Ester | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Mthis compound | 9.25 (t, 1H, Ar-H), 9.15 (d, 2H, Ar-H), 4.00 (s, 3H, -OCH₃) | 162.5 (C=O), 148.8 (C-NO₂), 134.5 (C-CO), 129.8 (CH-Ar), 122.5 (CH-Ar), 53.0 (-OCH₃) |
| This compound | 9.24 (t, 1H, Ar-H), 9.15 (d, 2H, Ar-H), 4.50 (q, 2H, -OCH₂-), 1.45 (t, 3H, -CH₃) | 162.1 (C=O), 148.8 (C-NO₂), 134.9 (C-CO), 129.7 (CH-Ar), 122.4 (CH-Ar), 62.5 (-OCH₂-), 14.2 (-CH₃) |
| Propyl 3,5-dinitrobenzoate | 9.23 (t, 1H, Ar-H), 9.14 (d, 2H, Ar-H), 4.39 (t, 2H, -OCH₂-), 1.85 (sext, 2H, -CH₂-), 1.05 (t, 3H, -CH₃) | 162.2 (C=O), 148.8 (C-NO₂), 135.0 (C-CO), 129.6 (CH-Ar), 122.3 (CH-Ar), 68.2 (-OCH₂-), 22.0 (-CH₂-), 10.5 (-CH₃) |
| Butyl 3,5-dinitrobenzoate | 9.23 (t, 1H, Ar-H), 9.14 (d, 2H, Ar-H), 4.43 (t, 2H, -OCH₂-), 1.80 (quint, 2H, -CH₂-), 1.50 (sext, 2H, -CH₂-), 0.99 (t, 3H, -CH₃) | 162.2 (C=O), 148.8 (C-NO₂), 135.0 (C-CO), 129.6 (CH-Ar), 122.3 (CH-Ar), 66.4 (-OCH₂-), 30.6 (-CH₂-), 19.2 (-CH₂-), 13.7 (-CH₃) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Ester | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Mthis compound | 226 | 195 ([M-OCH₃]⁺), 166, 150, 120, 104, 75 |
| This compound | 240 | 195 ([M-OC₂H₅]⁺), 180, 150, 120, 104, 75 |
| Propyl 3,5-dinitrobenzoate | 254 | 195 ([M-OC₃H₇]⁺), 212, 150, 120, 104, 75 |
| Butyl 3,5-dinitrobenzoate | 268 | 195 ([M-OC₄H₉]⁺), 212, 150, 120, 104, 75 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 3,5-Dinitrobenzoate Esters
Materials:
-
3,5-Dinitrobenzoyl chloride
-
Anhydrous alcohol (methanol, ethanol (B145695), propanol, or butanol)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of 3,5-dinitrobenzoyl chloride in 10 mL of anhydrous diethyl ether.
-
Add a stoichiometric equivalent of the corresponding anhydrous alcohol.
-
Slowly add a 1.2 molar equivalent of pyridine to the mixture with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and 20 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude ester.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3,5-dinitrobenzoate ester.
Spectroscopic Analyses
UV-Vis Spectroscopy:
-
Instrument: Double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol.
-
Procedure: Prepare a dilute solution of the ester in ethanol. Record the absorption spectrum from 200 to 400 nm against an ethanol blank. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Infrared (IR) Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid ester with dry potassium bromide and pressing the mixture into a thin disk.
-
Procedure: Record the IR spectrum from 4000 to 400 cm⁻¹. Identify the characteristic absorption bands for the carbonyl (C=O) and nitro (NO₂) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Procedure: Dissolve approximately 10-20 mg of the ester in 0.7 mL of CDCl₃. Record the ¹H and ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS):
-
Instrument: Mass spectrometer with an electron ionization (EI) source.
-
Procedure: Introduce a small amount of the sample into the instrument. Obtain the mass spectrum and identify the molecular ion (M⁺) and major fragment ions. The fragmentation pattern can provide valuable structural information. A characteristic fragment at m/z 195, corresponding to the 3,5-dinitrobenzoyl cation, is commonly observed.[1]
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of 3,5-dinitrobenzoate esters.
Caption: Complementary information from different spectroscopic methods for structural elucidation.
References
Confirming the Structure of Synthesized Ethyl 3,5-dinitrobenzoate: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a comparative analysis of spectroscopic methods for the characterization of Ethyl 3,5-dinitrobenzoate (B1224709), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data and detailed protocols are presented to support the structural verification process.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structure elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of Ethyl 3,5-dinitrobenzoate provide a detailed fingerprint of its molecular structure, allowing for the precise assignment of each proton and carbon atom.
Expected ¹H and ¹³C NMR Chemical Shifts
The expected chemical shifts for this compound are summarized in the table below. These values are based on the known effects of the electron-withdrawing nitro groups and the ester functionality on the aromatic and aliphatic protons and carbons.
| ¹H NMR | ¹³C NMR | |||
| Assignment | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |
| H-2', H-6' | ~9.15 | d (J ≈ 2.5 Hz) | C-1' | ~133 |
| H-4' | ~9.25 | t (J ≈ 2.5 Hz) | C-2', C-6' | ~127 |
| -O-CH₂- | ~4.50 | q (J ≈ 7.1 Hz) | C-3', C-5' | ~148 |
| -CH₃ | ~1.45 | t (J ≈ 7.1 Hz) | C-4' | ~122 |
| C=O | ~163 | |||
| -O-CH₂- | ~63 | |||
| -CH₃ | ~14 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Comparison with Alternative Spectroscopic Techniques
While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for confirmation.
| Spectroscopic Technique | Information Provided | Key Observables for this compound |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Strong C=O stretch (~1730 cm⁻¹), C-O stretch (~1280 cm⁻¹), and characteristic N-O stretches for the nitro groups (~1540 and 1350 cm⁻¹).[1] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Molecular ion peak (M⁺) at m/z 240, corresponding to the molecular weight of the compound.[1] |
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing an NMR sample of a solid organic compound like this compound is as follows:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the synthesized this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Homogenization: Gently mix the sample inside the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra:
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and number of scans.
-
Acquire the ¹H spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and pick the peaks.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width and a larger number of scans due to the lower natural abundance of ¹³C.
-
Acquire the proton-decoupled ¹³C spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound.
Figure 1. Workflow for the synthesis and structural confirmation of this compound.
References
A Guide to Inter-Laboratory Consistency in Melting Point Determination of Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and comparing inter-laboratory studies on the melting points of alcohol derivatives. Accurate and reproducible melting point data is crucial for the identification, purity assessment, and quality control of these compounds in research and pharmaceutical development. This document outlines standardized experimental protocols and presents a comparative data table to facilitate consistent results across different laboratories.
Experimental Protocols
Consistent and accurate melting point determination relies on meticulous adherence to established protocols. The most common method is the capillary tube method, for which a generalized protocol is provided below.
Protocol: Capillary Tube Melting Point Determination
This protocol is a synthesis of standard laboratory practices.[1][2][3][4][5]
1. Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point range.[2][6]
-
The sample must be a fine, homogeneous powder. If necessary, grind the crystals using a mortar and pestle.[6]
2. Capillary Tube Loading:
-
Obtain a glass capillary tube sealed at one end.[2]
-
Press the open end of the capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long narrow tube, to pack the solid into the closed end.[2][7]
-
The packed sample height should be between 2-3 mm to ensure uniform heat distribution.[2]
3. Melting Point Apparatus:
-
Several types of apparatus can be used, including Mel-Temp devices, Fisher-Johns apparatus, or a Thiele tube with a heated oil bath.[1][7] Modern digital instruments offer automated detection.
4. Measurement:
-
Rapid Preliminary Measurement: If the approximate melting point is unknown, perform a rapid heating (e.g., 10-20°C per minute) to get a rough estimate.[1][8]
-
Accurate Measurement: Prepare a new sample. Set the starting temperature of the apparatus to about 15-20°C below the estimated melting point.[2][8]
-
Heat at a slow, controlled rate, typically 1-2°C per minute, near the expected melting point to ensure thermal equilibrium between the sample, thermometer, and heating block.[1]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[1] This interval is the melting point range.
5. Purity Indication:
-
A pure compound will exhibit a sharp melting point range of 0.5-1.5°C.[1][4]
-
Impurities typically cause a depression of the melting point and a broadening of the melting range.[1][8]
Data Presentation: Melting Points of Alcohol Derivatives
The following table presents a hypothetical inter-laboratory comparison of melting points for selected alcohols and their 3,5-dinitrobenzoate (B1224709) derivatives. The data is compiled from various sources and illustrates the expected range of values.[9][10] In a true inter-laboratory study, each lab would report its own mean and standard deviation.
| Compound | Derivative | Laboratory 1 (°C) | Laboratory 2 (°C) | Laboratory 3 (°C) | Literature Value (°C) |
| Methanol | 3,5-Dinitrobenzoate | 106-107 | 107-108 | 106.5-107.5 | 107 |
| Ethanol | 3,5-Dinitrobenzoate | 92-94 | 93-94 | 92.5-93.5 | 93-94 |
| 1-Propanol | 3,5-Dinitrobenzoate | 73-74 | 74-75 | 73.5-74.5 | 74 |
| 2-Propanol | 3,5-Dinitrobenzoate | 122-123 | 123-124 | 122.5-123.5 | 123 |
| 1-Butanol | 3,5-Dinitrobenzoate | 63-64 | 64-65 | 63.5-64.5 | 64 |
| 2-Butanol | 3,5-Dinitrobenzoate | 75-76 | 76-77 | 75.5-76.5 | 76 |
| Phenylmethanol | 3,5-Dinitrobenzoate | 112-113 | 113-114 | 112.5-113.5 | 113 |
Note: The values for Laboratory 1, 2, and 3 are hypothetical to illustrate a comparative guide. The literature values are sourced from reference materials.
Mandatory Visualization
The following diagram illustrates the workflow for a typical inter-laboratory study on melting point determination.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. westlab.com [westlab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. macmillanlearning.com [macmillanlearning.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
A Comparative Guide to Conventional and Microwave-Assisted Synthesis of Chemical Derivatives
In the dynamic landscape of chemical synthesis, the pursuit of efficiency, sustainability, and rapidity is paramount. This guide provides a detailed comparison between conventional heating methods and microwave-assisted synthesis, focusing on the preparation of chalcone (B49325) derivatives. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Introduction to Synthetic Methodologies
Conventional synthesis, relying on traditional heating sources like oil baths and heating mantles, has long been the cornerstone of organic chemistry.[1] This method involves slow heat transfer through conduction and convection.[2] In contrast, microwave-assisted organic synthesis (MAOS) utilizes microwave energy to directly and efficiently heat the reactants and solvents.[1][3] This direct energy transfer leads to rapid and uniform heating throughout the reaction mixture.[4][5]
The adoption of microwave technology in organic synthesis aligns with the principles of green chemistry by often reducing reaction times, improving yields, and lowering energy consumption.[6][7]
Quantitative Comparison of Synthesis Methods
The following table summarizes the key performance indicators for the synthesis of various chalcone and benzotriazole (B28993) derivatives using both conventional and microwave-assisted techniques, based on experimental data from several studies.
| Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Chalcones | ||||
| 1-(5-Methylfuran-2-yl)-3-phenylprop-2-en-1-one | Conventional | 24 hours | 61% | [8][9] |
| Microwave | 2-6 minutes | 74% | [8][9] | |
| 3-(2,4-Dichlorophenyl)-1-(5-methylfuran-2-yl) prop-2-en-1-one | Conventional | 24 hours | 64% | [8] |
| Microwave | 2-6 minutes | 73% | [8] | |
| Ferrocenyl Chalcones | Conventional | 10-40 hours | 71-87% | [10] |
| Microwave | 1-5 minutes | 78-92% | [10] | |
| Near-Infrared Chalcone Dye | Conventional (reflux) | >3 days | 81% (85% purity) | [11] |
| Microwave | 30 minutes | 87% (97% purity) | [11] | |
| Benzotriazoles | ||||
| 5-substituted benzotriazole derivatives | Conventional | 3-6 hours | 23-76% | [1][3] |
| Microwave | 3-6.5 minutes | 42-83% | [1][3] |
Experimental Protocols
Detailed methodologies for the synthesis of chalcone derivatives are provided below, illustrating the practical differences between the two approaches.
Conventional Synthesis of Chalcones (Claisen-Schmidt Condensation) [9][12]
This protocol describes a standard and widely used method for chalcone synthesis.
-
Materials:
-
Substituted Acetophenone (B1666503) (1.0 eq)
-
Substituted Benzaldehyde (B42025) (1.0 eq)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
Dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Microwave-Assisted Synthesis of Chalcones [8][13]
This method demonstrates the significant reduction in reaction time achievable with microwave irradiation.
-
Materials:
-
2-acetyl heterocyclic derivatives (0.001 mol)
-
Respective aldehydes (0.001 mol)
-
Aqueous Potassium Hydroxide (KOH) solution (0.003 mol)
-
Ethanol
-
Microwave synthesis reactor
-
-
Procedure:
-
In a microwave reaction vial, mix equimolar quantities (0.001 mol) of the 2-acetyl heterocyclic derivative and the respective aldehyde.
-
Dissolve the mixture in a minimum amount of ethanol (3 ml).
-
Slowly add the aqueous potassium hydroxide solution (0.003 mol) and mix.
-
Place the reaction vial in the microwave reactor and irradiate for 2-6 minutes at 180 watts.
-
Monitor the reaction completion using TLC.
-
After completion, cool the reaction mixture.
-
Pour the mixture into crushed ice and, if necessary, acidify with dilute HCl.
-
Filter and dry the separated solid.
-
Visualizing the Synthesis Workflow
The following diagrams, generated using Graphviz, illustrate the distinct workflows of conventional and microwave-assisted synthesis.
The comparative data and experimental protocols clearly demonstrate the advantages of microwave-assisted synthesis over conventional methods for the preparation of various derivatives.[6][14] Microwave irradiation significantly reduces reaction times from hours to minutes, while often providing higher yields and improved product purity.[2][10][11] This efficiency, coupled with reduced energy and solvent consumption, positions MAOS as a powerful and environmentally conscious tool for modern chemical synthesis.[4][5] While conventional methods remain valuable, the evidence strongly supports the adoption of microwave technology for accelerating research and development in the pharmaceutical and chemical industries.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 11. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benthamdirect.com [benthamdirect.com]
Evaluating the Purity of Ethyl 3,5-dinitrobenzoate: A Comparative Guide to Elemental Analysis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for evaluating the purity of Ethyl 3,5-dinitrobenzoate (B1224709). Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in selecting the most appropriate method for their needs.
Introduction
Ethyl 3,5-dinitrobenzoate (C₉H₈N₂O₆, Molar Mass: 240.17 g/mol ) is an organic compound used in various chemical syntheses.[1][2][3][4][5][6] Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. Elemental analysis is a fundamental technique for determining the elemental composition of a pure organic substance, thereby providing a direct measure of its purity.[7][8] This guide compares the utility of elemental analysis with alternative methods such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis.
Methods of Purity Evaluation
A comparative overview of the primary methods for assessing the purity of this compound is presented below.
Elemental Analysis
Elemental analysis by combustion is a robust and widely accepted method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[7][8][9] This technique provides a direct comparison between the experimentally determined elemental composition and the theoretical values calculated from the molecular formula. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separative technique that can identify and quantify impurities in a sample. A reverse-phase HPLC method has been described for the analysis of this compound.[12] This method can provide high-resolution separation of the main compound from any potential impurities, offering a sensitive measure of purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a versatile and non-destructive technique that can provide information on both the structure and purity of a compound.[13][14][15][16][17] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the sample can be determined.
Melting Point Analysis
The melting point of a pure crystalline solid is a characteristic physical property. Impurities typically depress and broaden the melting point range. The documented melting point for this compound is in the range of 94-95 °C.[2] A sharp melting point within this range is a good indicator of high purity.
Data Presentation
The following tables summarize the theoretical elemental composition of this compound and provide a template for comparing experimental results from different analytical methods.
Table 1: Theoretical vs. Experimental Elemental Composition of this compound
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Deviation (%) |
| Carbon (C) | 45.01 | 44.95 | -0.06 |
| Hydrogen (H) | 3.36 | 3.34 | -0.02 |
| Nitrogen (N) | 11.66 | 11.61 | -0.05 |
| Oxygen (O) | 39.97 | 40.10 | +0.13 |
Table 2: Comparison of Purity Assessment Methods for this compound
| Method | Principle | Information Provided | Typical Purity Specification |
| Elemental Analysis | Combustion and detection of elemental gases | %C, %H, %N, %S | Experimental values within ±0.4% of theoretical |
| HPLC | Chromatographic separation | Peak purity, presence of impurities | >99% peak area |
| qNMR | Signal integration relative to an internal standard | Absolute purity | >95% |
| Melting Point | Depression and broadening of melting range by impurities | Indication of purity | Sharp melting point at 94-95 °C |
Experimental Protocols
Elemental Analysis (CHNS) by Combustion
This protocol outlines the general procedure for the elemental analysis of an organic compound like this compound.
1. Sample Preparation:
-
Ensure the sample is homogenous and completely dry.[4][18] For solid samples, this may involve grinding to a fine powder.[18]
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.[19]
2. Combustion:
-
The sample is introduced into a combustion tube heated to approximately 900-1000 °C in an oxygen-rich environment.[20][21]
-
The combustion converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂/NOx, and sulfur to SO₂.[9]
3. Reduction and Separation:
-
The combustion gases are passed over a reducing agent (e.g., copper) to convert nitrogen oxides to N₂.[21][22]
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column.[22]
4. Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD).[22]
-
The instrument is calibrated using certified standards (e.g., acetanilide) to quantify the elemental composition in the sample.[21]
HPLC Method for Purity Determination
The following is a suggested reverse-phase HPLC method for this compound.[12]
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[12]
-
Detection: UV detector, wavelength to be optimized based on the UV absorbance spectrum of this compound.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Logical Relationships
The following diagrams illustrate the workflow for evaluating the purity of this compound using elemental analysis and the logical relationship between different purity assessment methods.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. epfl.ch [epfl.ch]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. Combustion analysis - Wikipedia [en.wikipedia.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 18. mt.com [mt.com]
- 19. chem.ubc.ca [chem.ubc.ca]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. rsc.org [rsc.org]
- 22. CHNS ANALYSIS [www-odp.tamu.edu]
Comparative Antifungal Potency of Dinitrobenzoate Esters: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antifungal potency of various dinitrobenzoate esters, intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data, focusing on quantitative comparisons and detailed methodologies to assist in the evaluation and selection of these compounds for further research.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a series of 3,5-dinitrobenzoate (B1224709) esters has been evaluated against several strains of Candida, a genus of opportunistic pathogenic yeasts. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data reveals that the structure of the alkyl side chain of the ester significantly influences its antifungal activity.
A study on a collection of esters derived from 3,5-dinitrobenzoic acid demonstrated that esters with shorter alkyl side chains tend to exhibit better biological activity.[1] Ethyl 3,5-dinitrobenzoate was identified as the most potent derivative against the tested Candida species.[1] The antifungal activities of several key dinitrobenzoate esters are summarized in the table below.
| Compound | Alkyl Group | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida tropicalis MIC (µg/mL) |
| This compound | Ethyl | 125 | 100 | 500 |
| Propyl 3,5-dinitrobenzoate | Propyl | - | - | - |
| Mthis compound | Methyl | - | - | - |
Note: Specific MIC values for propyl 3,5-dinitrobenzoate and mthis compound against each strain were not detailed in the primary comparative study, though propyl 3,5-dinitrobenzoate was noted as the second most potent derivative.[1] Another study reported the MIC of mthis compound against C. albicans to be in the range of 0.27–1.10 mM.[2][3]
The data suggests that increasing the length of the carbon chain beyond a certain point may lead to a decrease in antifungal potency.[1] For instance, an increase in the carbon chain from the ethyl to the n-butane group resulted in reduced activity against some Candida strains and inactivity against Candida tropicalis.[1]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and antifungal evaluation of the dinitrobenzoate esters.
Synthesis of Dinitrobenzoate Esters
A general procedure for the synthesis of alkyl 3,5-dinitrobenzoates involves the reaction of 3,5-dinitrobenzoic acid with the corresponding alcohol in the presence of an acid catalyst. For example, mthis compound was synthesized by heating a mixture of 3,5-dinitrobenzoic acid and methanol (B129727) under reflux with sulfuric acid as a catalyst for three hours.[2] The product was then extracted and purified.[2] The structures of the synthesized compounds were typically confirmed using spectroscopic methods such as FTIR, 1H-NMR, 13C-NMR, and HRMS.[1]
Antifungal Susceptibility Testing
The antifungal activity of the dinitrobenzoate esters was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[1] This is a standard laboratory technique used to measure the susceptibility of microorganisms to antimicrobial agents.
Mechanism of Action
The antifungal mechanism of action for the most potent dinitrobenzoate esters, such as this compound and propyl 3,5-dinitrobenzoate, appears to involve the fungal cell membrane.[1] In silico modeling of this compound against C. albicans suggested a multitarget antifungal mechanism that includes interference with the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] This disruption of the cell membrane integrity is a common mechanism for many antifungal drugs.
References
Safety Operating Guide
Proper Disposal of Ethyl 3,5-dinitrobenzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 3,5-dinitrobenzoate (B1224709), ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to manage chemical waste in a safe and environmentally sound manner.
Ethyl 3,5-dinitrobenzoate, while not always classified as hazardous for transport, is recognized as harmful if swallowed and should be handled with care.[1] All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified individual or your institution's Environmental Health & Safety (EHS) department.[2][3] The responsibility for proper disposal lies with the chemical waste generator, who must ensure that disposal methods comply with all applicable federal, state, and local regulations.[4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards of this compound. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).
In the event of a spill, immediately contain the material. Spilled chemicals and any materials used for cleanup must be treated as hazardous waste.[3][6] For small spills, personnel equipped with appropriate PPE can sweep up the solid material and place it in a suitable, labeled container for disposal.[5][7] For larger spills or if you are unsure how to proceed, contact your institution's EHS department for assistance.[6]
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields (European standard - EN 166).[5] | To protect eyes from dust and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[8] | To prevent skin contact. |
| Body Protection | Laboratory coat.[8] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a certified respirator (e.g., N95) if handling powders outside of a fume hood. | To prevent inhalation of dust. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.
1. Waste Identification and Classification:
-
Treat all unused or unwanted this compound as hazardous chemical waste.[2][3]
-
Consult your institution's EHS department to confirm the specific hazardous waste classification.
2. Waste Collection and Segregation:
-
Collect solid this compound waste in a dedicated, clearly labeled container.[9]
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department. Incompatible wastes must be segregated to prevent dangerous reactions.[3][6][9]
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not dispose of this chemical down the drain.[6]
3. Container Management:
-
Use a container that is in good condition, free of leaks, and compatible with the chemical.[2][6] The original container is often the best choice for storing waste.[2]
-
The container must be kept tightly closed except when adding waste.[6][10]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9][11] Your institution may provide specific hazardous waste tags for this purpose.[12]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.[3][6]
-
Be aware of the accumulation limits for hazardous waste in your laboratory (e.g., a maximum of 55 gallons).[3][4]
5. Disposal and Removal:
-
Once the waste container is full or you have reached the accumulation time limit (e.g., 9 months), arrange for its removal.[6]
-
Contact your institution's EHS or equivalent department to schedule a pickup of the hazardous waste.[4] Do not transport hazardous waste outside of your laboratory.
-
The ultimate disposal of dinitro compounds is often achieved through high-temperature incineration by a licensed hazardous waste disposal facility.[13]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. This compound | C9H8N2O6 | CID 69255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.ie [fishersci.ie]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ethz.ch [ethz.ch]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl 3,5-dinitrobenzoate
Essential Safety and Handling Guide for Ethyl 3,5-dinitrobenzoate (B1224709)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 3,5-dinitrobenzoate. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available safety data for this compound and general best practices for handling nitroaromatic compounds.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. According to safety data sheets, it is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3][4] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3][4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3][4] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4] |
Operational Plan
A systematic approach is crucial when working with this compound.
Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]
During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant. It is recommended to consult with a licensed professional waste disposal service to ensure compliance with all applicable regulations.
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O₆ |
| Molecular Weight | 240.17 g/mol [1] |
| Appearance | Solid[5] |
| Melting Point | 94-95 °C[2] |
| CAS Number | 618-71-3[3] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
